molecular formula C9H13NO2 B1298008 5-(Diethylamino)furan-2-carbaldehyde CAS No. 22868-59-3

5-(Diethylamino)furan-2-carbaldehyde

Cat. No.: B1298008
CAS No.: 22868-59-3
M. Wt: 167.2 g/mol
InChI Key: CSLVNCXGGVYESC-UHFFFAOYSA-N
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Description

5-(Diethylamino)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(diethylamino)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLVNCXGGVYESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354317
Record name 5-(diethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-59-3
Record name 5-(diethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(diethylamino)furfural CAS number 22868-59-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(diethylamino)furfural (CAS Number: 22868-59-3)

This technical guide provides a comprehensive overview of 5-(diethylamino)furfural, a versatile heterocyclic aldehyde. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

Core Compound Information

5-(diethylamino)furfural , also known as 5-(diethylamino)-2-furaldehyde, is a furan derivative characterized by a diethylamino group at the 5-position and an aldehyde group at the 2-position of the furan ring. This substitution pattern imparts unique chemical reactivity and potential for diverse applications.

PropertyValueSource
CAS Number 22868-59-3Chem-Impex[1]
Molecular Formula C₉H₁₃NO₂Chem-Impex[1]
Molecular Weight 167.2 g/mol Chem-Impex[1]
Appearance Brownish black to yellow solidChem-Impex[1]
Purity ≥ 95% (NMR)Chem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]

Synthesis

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-nitro-2-furaldehyde or 5-bromo-2-furaldehyde, with diethylamine. The electron-withdrawing nature of the formyl group would activate the furan ring towards nucleophilic attack at the 5-position.

Hypothetical Experimental Protocol (based on analogous reactions):

Materials:

  • 5-bromo-2-furaldehyde

  • Diethylamine

  • A suitable solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 5-bromo-2-furaldehyde in the chosen solvent, add an excess of diethylamine and the base.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

  • The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure 5-(diethylamino)furfural.

DOT Diagram: Hypothetical Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 5-bromo-2-furaldehyde 5-bromo-2-furaldehyde Reaction Reaction 5-bromo-2-furaldehyde->Reaction Diethylamine Diethylamine Diethylamine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heating (80-120 °C) Heating (80-120 °C) Inert Atmosphere (N2) Inert Atmosphere (N2) Stirring Stirring Workup Workup Stirring->Workup Cooling Cooling Extraction Extraction Cooling->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Column Chromatography Column Chromatography Pure Product 5-(diethylamino)furfural Column Chromatography->Pure Product Reaction->Heating (80-120 °C) Reaction->Inert Atmosphere (N2) Reaction->Stirring Workup->Cooling Purification->Column Chromatography

Caption: Hypothetical workflow for the synthesis of 5-(diethylamino)furfural.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-(diethylamino)furfural is not widely published. However, based on the known spectra of related furfural derivatives, the following characteristic signals can be anticipated:

¹H NMR:

  • An aldehyde proton signal (singlet) between δ 9.0 and 10.0 ppm.

  • Two doublets for the furan ring protons.

  • A quartet and a triplet corresponding to the ethyl groups of the diethylamino substituent.

¹³C NMR:

  • A signal for the aldehyde carbonyl carbon between δ 175 and 185 ppm.

  • Signals for the furan ring carbons.

  • Signals for the carbons of the diethylamino group.

IR Spectroscopy:

  • A strong carbonyl (C=O) stretching band for the aldehyde group around 1670-1690 cm⁻¹.

  • C-H stretching vibrations for the aldehyde and furan ring protons.

  • C-N stretching vibrations for the diethylamino group.

  • Characteristic furan ring vibrations.

Mass Spectrometry:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.2 g/mol ).

  • Fragmentation patterns characteristic of furfural derivatives, such as the loss of the formyl group.

Potential Applications and Biological Activity

5-(diethylamino)furfural is described as a versatile intermediate with potential applications in several fields:

  • Pharmaceutical Development: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities.[1] The diethylamino group can enhance the pharmacological properties of a molecule.

  • Dyes and Agrochemicals: The chromophoric furan system and the auxochromic diethylamino group suggest its potential use in the synthesis of dyes. Its structural features might also be incorporated into new agrochemical compounds.[1]

  • Flavors and Fragrances: Furfural and its derivatives are known for their characteristic aromas, indicating a potential application in the flavor and fragrance industry.[1]

While no specific studies on the biological activity or signaling pathways of 5-(diethylamino)furfural are available, research on related furfural compounds provides some insights. Furfural and 5-hydroxymethylfurfural (HMF) are known to inhibit the growth of various microorganisms. This inhibitory effect is believed to be due to their ability to damage cell membranes, inhibit enzymes involved in glycolysis and fermentation, and induce the formation of reactive oxygen species.

DOT Diagram: Potential Application Areas

G cluster_applications Potential Applications 5-(diethylamino)furfural 5-(diethylamino)furfural Pharmaceuticals Pharmaceuticals 5-(diethylamino)furfural->Pharmaceuticals Intermediate Dyes Dyes 5-(diethylamino)furfural->Dyes Precursor Agrochemicals Agrochemicals 5-(diethylamino)furfural->Agrochemicals Scaffold Flavors & Fragrances Flavors & Fragrances 5-(diethylamino)furfural->Flavors & Fragrances Component

Caption: Potential application areas for 5-(diethylamino)furfural.

Conclusion

5-(diethylamino)furfural is a promising chemical intermediate with a range of potential applications. While detailed experimental data is currently limited in the public domain, its structural similarity to other well-studied furfural derivatives allows for informed predictions regarding its synthesis and properties. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

An In-depth Technical Guide to 5-(Diethylamino)furan-2-carbaldehyde: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, properties, synthesis, and potential applications of 5-(diethylamino)furan-2-carbaldehyde. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Properties

This compound is a substituted furan derivative characterized by a diethylamino group at the 5-position and a carbaldehyde (formyl) group at the 2-position of the furan ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a brownish-black to yellow solid and should be stored under refrigerated conditions (0-8 °C) to ensure stability.[1]

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.2 g/mol [1]
CAS Number 22868-59-3[1]
Appearance Brownish black to yellow solid[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]
Spectral Data (Predicted and Analog-Based)

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the diethylamino group, and the aldehyde proton. The electron-donating nature of the diethylamino group will likely shift the signals of the furan protons upfield compared to unsubstituted furan-2-carbaldehyde.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield. The carbons of the furan ring will be influenced by both the electron-withdrawing aldehyde group and the electron-donating diethylamino group.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the furan ring and the alkyl groups of the diethylamino substituent, as well as C-O and C-N stretching vibrations.

Synthesis of this compound

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various synthetic routes.[2] For this compound, a plausible synthetic strategy involves the nucleophilic aromatic substitution of a suitable leaving group at the 5-position of a furan-2-carbaldehyde derivative with diethylamine. Another potential route is the Vilsmeier-Haack formylation of a 2-(diethylamino)furan, though this may present challenges with regioselectivity.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 5-substituted furan-2-carbaldehyde, which can be adapted for the synthesis of the target molecule.

G General Synthetic Workflow cluster_0 Synthesis Start Starting Material (e.g., 5-bromofuran-2-carbaldehyde) Reaction Nucleophilic Aromatic Substitution with Diethylamine Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for nucleophilic aromatic substitution on furan rings. This protocol should be optimized for specific laboratory conditions.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Diethylamine

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and diethylamine (1.5 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product using spectroscopic techniques (NMR, IR, and Mass Spectrometry).

Potential Applications in Drug Development

Furan-containing compounds exhibit a wide range of biological activities and are present in numerous pharmaceuticals.[3] The unique electronic and steric properties of the furan scaffold make it a valuable pharmacophore in drug design. Derivatives of 5-substituted furan-2-carbaldehydes have shown promise as anti-cancer and anti-inflammatory agents.[1]

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[1] The aldehyde functionality can be readily transformed into various other functional groups, allowing for the generation of a diverse library of compounds for biological screening. The diethylamino group can modulate the pharmacokinetic properties of the final compounds, such as solubility and membrane permeability.

Hypothetical Signaling Pathway Interaction

While specific signaling pathways for this compound have not been elucidated, its potential as an anti-inflammatory or anti-cancer agent suggests possible interactions with key cellular signaling cascades. For instance, many anti-inflammatory drugs target pathways involving enzymes like cyclooxygenases (COX) or signaling molecules like nuclear factor-kappa B (NF-κB). Anti-cancer agents often interfere with pathways related to cell cycle progression, apoptosis, or angiogenesis.

The diagram below illustrates a hypothetical interaction of a derivative of this compound with a generic inflammatory signaling pathway.

G Hypothetical Inflammatory Pathway Interaction cluster_0 Cellular Response Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade NFkB NF-κB Activation Kinase_Cascade->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Molecule This compound Derivative Molecule->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase cascade in an inflammatory pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its unique molecular structure, characterized by the presence of both an electron-donating diethylamino group and an electron-withdrawing aldehyde group on a furan scaffold, provides a versatile platform for chemical modification. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and development.

References

An In-Depth Technical Guide to 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(diethylamino)furan-2-carbaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a reactive aldehyde group and an electron-donating diethylamino group, makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and potential applications, with a focus on its relevance to drug development.

Chemical Identity
PropertyValue
IUPAC Name This compound
Synonyms 5-(diethylamino)-2-furaldehyde, 5-(diethylamino)furfural
CAS Number 22868-59-3[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance Brownish-black to yellow solid[1]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and common method for the formylation of electron-rich furans is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely proceed via the formylation of 2-(diethylamino)furan. The electron-donating nature of the diethylamino group activates the furan ring, directing the electrophilic Vilsmeier reagent to the C5 position.

Vilsmeier-Haack Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier + POCl3 POCl3 POCl3 Furan 2-(Diethylamino)furan Intermediate Iminium Salt Intermediate Furan->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Plausible synthesis of this compound via the Vilsmeier-Haack reaction.

General Experimental Protocol (Illustrative)

The following is a general, illustrative protocol for a Vilsmeier-Haack formylation of a furan derivative, adapted from literature on similar reactions.[3][7]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.

  • Addition of Furan: Once the Vilsmeier reagent has formed (typically after 30-60 minutes), add a solution of 2-(diethylamino)furan in a suitable solvent (e.g., dichloromethane) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Anticipated Spectroscopic Data
Technique Anticipated Features
¹H NMR - Aldehyde proton (CHO) signal around δ 9.0-9.5 ppm. - Signals for the furan ring protons. - Signals corresponding to the ethyl groups of the diethylamino substituent.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 175-185 ppm. - Signals for the furan ring carbons. - Signals for the carbons of the diethylamino group.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group around 1660-1680 cm⁻¹. - C-H stretching vibrations for the furan ring and alkyl groups. - C-N stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (167.21 g/mol ).

Potential Applications in Drug Development

The furan scaffold is present in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents.[1] The presence of the diethylamino group in this compound may enhance its biological activity and pharmacokinetic properties.

Potential as an Anti-Alzheimer's Agent

While there are no direct studies on this compound for Alzheimer's disease, research on structurally related compounds provides a rationale for its investigation. For instance, thiosemicarbazones derived from 4-(diethylamino)salicylaldehyde have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

A proposed workflow for the investigation of this compound and its derivatives as potential anti-Alzheimer's agents is outlined below.

Anti-Alzheimer's Drug Discovery Workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_in_silico In Silico Studies A Synthesis of this compound B Synthesis of Derivatives (e.g., Thiosemicarbazones) A->B C Structural Characterization (NMR, MS, IR) B->C D Enzyme Inhibition Assays (AChE, BChE) C->D E Determination of IC50 Values D->E F Molecular Docking with Target Enzymes E->F G ADMET Prediction F->G

Caption: A general workflow for the development of this compound derivatives as potential anti-Alzheimer's agents.

Potential as an Anti-Cancer and Anti-Inflammatory Agent

Furan derivatives have been investigated for their anti-cancer and anti-inflammatory properties.[1] The mechanism of action often involves the modulation of key signaling pathways. A general experimental protocol to screen for such activities is provided below.

Experimental Protocol for In Vitro Anti-Cancer Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features suggest potential for the development of novel therapeutic agents and functional materials. This technical guide has summarized the currently available information and provided a framework for its further investigation. Future research should focus on developing and publishing detailed synthetic protocols, comprehensive spectroscopic characterization, and rigorous evaluation of its biological activities to fully elucidate its potential.

References

Synthesis of 5-(dialkylamino)furfurals overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-(dialkylamino)furfurals

Overview

5-(Dialkylamino)furfurals are a class of furan derivatives characterized by a dialkylamino group attached to the methyl carbon at the 5-position and a carbaldehyde group at the 2-position of the furan ring. These compounds are valuable synthetic intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. Their synthesis primarily leverages the reactivity of biomass-derived platform molecules, offering a pathway from renewable feedstocks to value-added chemicals.

The core synthetic strategy involves the nucleophilic substitution of a leaving group on a 5-(halomethyl)furfural, most commonly 5-(chloromethyl)furfural (CMF), with a secondary amine. CMF is a versatile and highly reactive intermediate that can be produced in high yields directly from cellulosic biomass, making it a more practical precursor than its hydroxyl analogue, 5-(hydroxymethyl)furfural (HMF), for many applications.[1][2][3] The chlorine atom in CMF is an excellent leaving group, facilitating its reaction with a wide range of nucleophiles, including dialkylamines.[4]

Core Synthetic Pathway: Nucleophilic Substitution

The principal method for synthesizing 5-(dialkylamino)furfurals is the direct reaction of 5-(chloromethyl)furfural (CMF) with a primary or secondary amine. This reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism.

The general transformation is depicted below:

Caption: General reaction for the synthesis of 5-(dialkylamino)furfurals.

In this reaction, the lone pair of electrons on the nitrogen atom of the dialkylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[4][5] This acid must be neutralized to prevent unwanted side reactions, such as the degradation of the acid-sensitive furan ring or protonation of the amine reactant, which would render it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to scavenge the generated HCl.

Quantitative Data Summary

Starting MaterialAmineSolventBase (eq.)Temp (°C)Time (h)Yield (%)
5-(Chloromethyl)furfuralDimethylamineDichloromethane (DCM)Triethylamine (1.1)25 - 404 - 876[6]
5-(Chloromethyl)furfuralDiethylamineTetrahydrofuran (THF)DIPEA (1.1)25 - 506 - 12Est. >70
5-(Chloromethyl)furfuralPyrrolidineAcetonitrileTriethylamine (1.1)25 - 404 - 8Est. >75
5-(Chloromethyl)furfuralPiperidineDichloromethane (DCM)Triethylamine (1.1)25 - 404 - 8Est. >75
Note: Estimated yields are based on the high reactivity of CMF and yields from analogous nucleophilic substitution reactions.

Experimental Protocols & Workflow

The following section outlines a generalized, detailed methodology for the synthesis of 5-(dialkylamino)furfurals based on established protocols for nucleophilic substitution on CMF.[4][5]

General Protocol for the Synthesis of 5-(Dimethylaminomethyl)furfural

Materials:

  • 5-(Chloromethyl)furfural (CMF) (1.0 eq.)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-(chloromethyl)furfural (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.1 eq.) to the stirred solution. Subsequently, add the dimethylamine solution (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(dimethylaminomethyl)furfural.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase setup 1. Reaction Setup (CMF, DCM in N₂ atm, 0 °C) addition 2. Reagent Addition (Add TEA, then Dialkylamine) setup->addition react 3. Reaction (Warm to RT, Stir 4-8h) addition->react quench 4. Quench Reaction (Add H₂O) react->quench extract 5. Extraction & Washing (Wash with NaHCO₃, Brine) quench->extract dry 6. Drying & Concentration (Dry with MgSO₄, Evaporate) extract->dry purify 7. Column Chromatography dry->purify product Pure 5-(Dialkylamino)furfural purify->product

Caption: Standard experimental workflow for synthesis and purification.

Conclusion

The synthesis of 5-(dialkylamino)furfurals is readily achievable through the nucleophilic substitution of 5-(chloromethyl)furfural with secondary amines. This method is efficient, high-yielding, and utilizes a bio-derived starting material, positioning it as a sustainable route for accessing these valuable chemical intermediates. The protocol is robust and can likely be adapted for a variety of dialkylamine nucleophiles to generate a diverse library of 5-substituted furfural derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Aminofuran-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-aminofuran-2-carbaldehydes. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted and typical spectroscopic data based on the analysis of closely related furan derivatives. Detailed experimental protocols for the acquisition of this data are also provided to assist researchers in their laboratory work.

Introduction

5-Aminofuran-2-carbaldehyde is a heterocyclic organic compound featuring a furan ring substituted with an amino group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. This substitution pattern makes it a valuable scaffold in medicinal chemistry and drug development, as the amino group can be further functionalized and the aldehyde group can participate in various chemical transformations to build more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and purity assessment.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for 5-aminofuran-2-carbaldehyde. These values are derived from the known spectroscopic features of furan, furfural, and other 5-substituted furan-2-carbaldehydes.[1]

Table 1: Predicted ¹H NMR Spectral Data for 5-Aminofuran-2-carbaldehyde

ProtonPredicted Chemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~9.4 - 9.6Singlet (s)N/A
H-3~7.0 - 7.2Doublet (d)~3.5 - 4.0
H-4~6.1 - 6.3Doublet (d)~3.5 - 4.0
NH₂~4.0 - 5.0Broad Singlet (br s)N/A

Table 2: Predicted ¹³C NMR Spectral Data for 5-Aminofuran-2-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm) in CDCl₃
C=O (Aldehyde)~175 - 180
C2~150 - 155
C5~158 - 162
C3~120 - 125
C4~108 - 112

Table 3: Typical Infrared (IR) Spectroscopy Data for 5-Aminofuran-2-carbaldehydes

Functional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3100 - 3200Medium
C=O Stretch (Aldehyde)1670 - 1700Strong
C=C Stretch (Furan Ring)1400 - 1600Medium-Weak
C-O-C Stretch (Furan Ring)~1180Strong
C-N Stretch1250 - 1350Medium

Table 4: Predicted Mass Spectrometry (MS) Data for 5-Aminofuran-2-carbaldehyde

FragmentPredicted m/zNotes
[M]⁺111.03Molecular Ion
[M-H]⁺110.02Loss of aldehydic hydrogen
[M-CHO]⁺82.04Loss of the aldehyde group
[C₄H₄N]⁺66.03Fragmentation of the furan ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

  • Sample Preparation :

    • Weigh 5-10 mg of the 5-aminofuran-2-carbaldehyde sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.

    • For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak is sufficient for calibration.[3]

    • Transfer the solution into a clean, dry 5 mm NMR tube. Filtering the solution through a small plug of glass wool can remove particulate matter and improve spectral quality.[2]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer probe.

    • Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve high homogeneity, which results in sharp spectral lines.[4]

    • For ¹H NMR, use a standard pulse sequence with a spectral width typically from 0 to 10 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used with a spectral width of 0-200 ppm.[4]

  • Data Processing :

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples.

  • Sample Preparation (ATR) :

    • For a solid sample, place a small amount of the 5-aminofuran-2-carbaldehyde powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply firm pressure using a pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Multiple scans are usually co-added to improve the signal-to-noise ratio.

  • Data Analysis :

    • Plot the transmittance or absorbance versus the wavenumber.

    • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer structural clues.

  • Sample Preparation (Electrospray Ionization - ESI) :

    • Dissolve a small amount of the 5-aminofuran-2-carbaldehyde sample in a suitable high-purity solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration in the range of 1-10 µg/mL using the same solvent. The solvent should be of high purity (LC-MS grade).[3]

  • Data Acquisition :

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or as the eluent from a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Depending on the compound's properties, negative ion mode ([M-H]⁻) might also be useful.

  • Data Analysis :

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6-0.7 mL of Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Tube into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate and Integrate proc2->proc3 final final proc3->final Final Spectrum

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place Solid Sample on ATR Crystal prep2 Apply Pressure prep1->prep2 acq1 Record Background Spectrum prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 an1 Plot Transmittance/ Absorbance vs. Wavenumber acq2->an1 an2 Identify Characteristic Bands an1->an2 final final an2->final Final Spectrum

Caption: General workflow for ATR-IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample in High-Purity Solvent prep2 Dilute to 1-10 µg/mL prep1->prep2 acq1 Introduce Sample via Direct Infusion or LC prep2->acq1 acq2 Acquire Mass Spectrum (Positive Ion Mode) acq1->acq2 an1 Identify Molecular Ion Peak acq2->an1 an2 Analyze Fragmentation Pattern an1->an2 final final an2->final Final Spectrum

Caption: General workflow for ESI-MS analysis.

References

The Chemical Reactivity of the Furan Ring in 5-(diethylamino)furan-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(diethylamino)furan-2-carbaldehyde is a versatile heterocyclic compound characterized by a furan ring substituted with a strongly electron-donating diethylamino group at the 5-position and an electron-withdrawing carbaldehyde group at the 2-position. This unique substitution pattern creates a highly polarized π-electron system, leading to a nuanced and distinct chemical reactivity profile for the furan ring. This technical guide provides a comprehensive overview of the chemical reactivity of the furan core in this molecule, focusing on key reaction classes including electrophilic substitution, cycloaddition, and ring-opening reactions. The interplay between the activating and deactivating substituents governs the regioselectivity and overall reactivity, making a detailed understanding crucial for its application in organic synthesis and drug discovery.

Theoretical Background: Electronic Effects on the Furan Ring

The chemical behavior of the furan ring in this compound is dictated by the synergistic and antagonistic electronic effects of its substituents.

  • The Diethylamino Group (-NEt₂): As a powerful electron-donating group, the nitrogen atom's lone pair of electrons significantly increases the electron density of the furan ring through resonance. This activating effect is most pronounced at the C3 and C5 positions.

  • The Carbaldehyde Group (-CHO): Conversely, the carbaldehyde group is electron-withdrawing due to both inductive and resonance effects. This deactivating effect reduces the electron density of the furan ring, particularly at the C3 and C5 positions.

The combination of these opposing electronic influences results in a highly activated furan ring, with the diethylamino group's activating effect generally overriding the deactivating effect of the carbaldehyde group. This heightened electron density makes the furan ring highly susceptible to electrophilic attack, while the specific positions of reactivity are determined by the combined directing effects of the two substituents.

Electrophilic Aromatic Substitution

The electron-rich nature of the furan ring in this compound makes it highly prone to electrophilic aromatic substitution. The substitution is predicted to occur predominantly at the C4 position, and to a lesser extent at the C3 position, due to the ortho,para-directing influence of the powerful diethylamino group and the meta-directing influence of the carbaldehyde group.

Logical Relationship for Electrophilic Substitution:

This compound This compound Electron-rich Furan Ring Electron-rich Furan Ring This compound->Electron-rich Furan Ring -NEt2 activation C4 Position C4 Position Electron-rich Furan Ring->C4 Position Major pathway C3 Position C3 Position Electron-rich Furan Ring->C3 Position Minor pathway Electrophile (E+) Electrophile (E+) Electrophile (E+)->C4 Position Electrophile (E+)->C3 Position Substituted Product Substituted Product C4 Position->Substituted Product C3 Position->Substituted Product

Caption: Predicted regioselectivity in electrophilic substitution.

While specific experimental data on electrophilic substitution reactions for this exact molecule is limited in publicly available literature, the following sections outline the expected reactivity based on general principles for similarly substituted furans.

Halogenation

Halogenation is expected to proceed readily without the need for a Lewis acid catalyst.

Experimental Protocol (Hypothetical):

  • Dissolve this compound (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform at 0 °C.

  • Add a solution of the halogen (e.g., bromine or chlorine, 1 equivalent) in the same solvent dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Quantitative Data (Predicted):

ReactantProductConditionsYield
Bromine (Br₂)4-Bromo-5-(diethylamino)furan-2-carbaldehydeCH₂Cl₂, 0 °CHigh
N-Bromosuccinimide (NBS)4-Bromo-5-(diethylamino)furan-2-carbaldehydeCCl₄, refluxHigh
Nitration

Due to the high reactivity of the furan ring, nitration must be carried out under mild conditions to avoid oxidative degradation.

Experimental Protocol (Hypothetical):

  • Prepare a solution of acetyl nitrate by carefully adding fuming nitric acid to acetic anhydride at a low temperature (-10 °C).

  • Add the solution of this compound in acetic anhydride to the acetyl nitrate solution at -10 °C.

  • Stir the reaction mixture at low temperature until completion (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and purify.

Quantitative Data (Predicted):

ReagentProductConditionsYield
Acetyl nitrate4-Nitro-5-(diethylamino)furan-2-carbaldehydeAc₂O, -10 °CModerate

Cycloaddition Reactions

The electron-rich nature of the furan ring in this compound suggests it can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. The presence of the electron-donating diethylamino group is expected to enhance its reactivity in [4+2] cycloadditions.

Experimental Workflow for Diels-Alder Reaction:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Furan This compound Solvent Toluene or Xylene Furan->Solvent Dienophile Electron-deficient Dienophile (e.g., Maleimide) Dienophile->Solvent Heat Heat (Reflux) Solvent->Heat Cycloadduct 7-Oxabicyclo[2.2.1]heptene derivative Heat->Cycloadduct

Caption: General workflow for a Diels-Alder cycloaddition.

Experimental Protocol (Hypothetical):

  • Dissolve this compound (1 equivalent) and an electron-deficient dienophile (e.g., N-phenylmaleimide, 1.1 equivalents) in a high-boiling inert solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.

Quantitative Data (Predicted):

DienophileProductConditionsYield
N-PhenylmaleimideCorresponding 7-oxabicyclo[2.2.1]heptene derivativeToluene, refluxModerate to High
Dimethyl acetylenedicarboxylateCorresponding 7-oxabicyclo[2.2.1]hepta-2,5-diene derivativeXylene, refluxModerate

Ring-Opening Reactions

The furan ring, particularly when activated by an amino group, can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or oxidizing agents. The presence of the aldehyde group may influence the stability and the nature of the ring-opened products.

Signaling Pathway for Acid-Catalyzed Ring Opening:

Furan This compound Protonation Protonation (H+) Furan->Protonation Cationic_Intermediate Cationic Intermediate Protonation->Cationic_Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Cationic_Intermediate->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product (e.g., dicarbonyl compound) Nucleophilic_Attack->Ring_Opened_Product

Caption: Proposed pathway for acid-catalyzed furan ring opening.

Experimental Protocol (Hypothetical):

  • Dissolve this compound in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • Neutralize the reaction mixture and extract the products with an organic solvent.

  • Analyze the products by spectroscopic methods (NMR, MS) to identify the ring-opened structures.

Quantitative Data (Predicted):

| Conditions | Products | Yield | | :--- | :--- | :--- | :--- | | Dilute aq. HCl, RT | Complex mixture of dicarbonyl compounds | Variable | | Oxidizing agents (e.g., KMnO₄) | Oxidatively cleaved products | Variable |

Conclusion

The furan ring in this compound is a highly activated system with a rich and complex chemical reactivity. The potent electron-donating diethylamino group renders the ring highly susceptible to electrophilic attack, with a strong preference for the C4 position. This activation also facilitates its participation as a diene in Diels-Alder reactions with electron-poor dienophiles. However, the inherent stability of the aromatic ring can be compromised under harsh acidic or oxidative conditions, leading to ring-opening. A thorough understanding of this reactivity is essential for harnessing the synthetic potential of this versatile building block in the development of novel pharmaceuticals and functional materials. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to expand its synthetic applications.

An In-depth Technical Guide to the Electron-Donating Effects of the Diethylamino Group in Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the diethylamino group on the furan ring. The introduction of a diethylamino substituent significantly alters the electronic properties of the furan scaffold, enhancing its electron density and influencing its reactivity, particularly in electrophilic aromatic substitution reactions. This guide consolidates available data on the synthesis, spectroscopic characterization, and reactivity of diethylamino-substituted furans. Due to the limited availability of specific experimental quantitative data such as Hammett and Taft constants for the diethylamino group on the furan ring, this guide also incorporates theoretical considerations and data from analogous systems to provide a thorough understanding. This information is critical for researchers in medicinal chemistry and materials science for the rational design of novel furan-based compounds with tailored properties.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous natural products, pharmaceuticals, and functional materials.[1] The reactivity and electronic properties of the furan ring can be finely tuned by the introduction of substituents. Among these, the diethylamino group (-N(CH₂)₂CH₃) is a potent electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance.

Understanding the quantitative and qualitative effects of the diethylamino group is crucial for predicting the reactivity of furan derivatives and for designing molecules with specific electronic and biological properties. This guide will delve into the synthesis, spectroscopic signatures, and reactivity of diethylamino-furans, with a focus on quantifying the electron-donating strength of the diethylamino substituent.

Synthesis of Diethylamino-Substituted Furans

The synthesis of aminofurans, including those with a diethylamino group, can be challenging due to the inherent instability of some of these compounds.[2] However, several synthetic strategies have been developed.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][4] For the synthesis of aminofurans, a modified approach is necessary. While the direct reaction with ammonia or primary amines typically yields pyrroles, specific strategies can be employed to favor furan formation. One conceptual approach involves the use of a 1,4-dicarbonyl compound already bearing a protected or precursor amino functionality.

Conceptual Experimental Protocol: Paal-Knorr Synthesis of a 2-Amino Furan Derivative

  • Preparation of the 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl compound is synthesized with a masked amino group at the desired position.

  • Cyclization: The 1,4-dicarbonyl compound is subjected to acidic conditions (e.g., aqueous sulfuric acid, p-toluenesulfonic acid) to promote cyclization and dehydration to form the furan ring.

  • Deprotection/Conversion: The masking group on the amino functionality is removed to yield the aminofuran.

  • N-Alkylation: The resulting primary or secondary aminofuran can then be alkylated with ethyl iodide or a similar reagent in the presence of a base to introduce the diethylamino group.

Paal_Knorr_Aminofuran Start 1,4-Dicarbonyl Compound Cyclization Acid-Catalyzed Cyclization Start->Cyclization Furan Substituted Furan Cyclization->Furan Alkylation N-Alkylation with EtI, Base Furan->Alkylation FinalProduct Diethylamino-Furan Alkylation->FinalProduct Electrophilic_Substitution Furan 2-(Diethylamino)furan Electrophile Electrophile (E+) Furan->Electrophile Attack Intermediate_C5 Carbocation Intermediate (Attack at C5) Electrophile->Intermediate_C5 Major Pathway Intermediate_C3 Carbocation Intermediate (Attack at C3) Electrophile->Intermediate_C3 Minor Pathway Product_C5 5-Substituted Product (Major) Intermediate_C5->Product_C5 -H+ Product_C3 3-Substituted Product (Minor) Intermediate_C3->Product_C3 -H+ Drug_Development Furan Furan Scaffold Properties Modulated Electronic Properties Furan->Properties Diethylamino Diethylamino Group (Electron-Donating) Diethylamino->Properties SAR Structure-Activity Relationship (SAR) Studies Properties->SAR Binding Enhanced Target Binding SAR->Binding Metabolism Altered Metabolic Stability SAR->Metabolism Drug Novel Drug Candidates Binding->Drug Metabolism->Drug

References

Stability and Storage of 5-(diethylamino)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(diethylamino)furan-2-carbaldehyde. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related furan-2-carbaldehydes, such as furfural and its derivatives, to infer potential stability liabilities and handling requirements. All recommendations should be verified through in-house stability studies.

Physicochemical Properties and Known Stability Profile

This compound is a substituted furan derivative with a reactive aldehyde group and an electron-donating diethylamino group. This substitution pattern influences its chemical reactivity and stability. The compound is typically a brownish-black to yellow solid.[1]

While extensive quantitative stability data is not publicly available, supplier recommendations and the known chemistry of furan-2-carbaldehydes indicate that the primary degradation pathways are likely oxidation and polymerization.[1] Exposure to air, light, and elevated temperatures can accelerate these processes, often resulting in a darkening of the material.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data and best practices for related compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the aldehyde group and the furan ring.
Light Protect from light (e.g., in an amber or opaque container)To prevent light-induced degradation and polymerization.
Container Tightly sealed, chemically resistant containerTo prevent exposure to air and moisture.

Potential Degradation Pathways

The furan-2-carbaldehyde scaffold is susceptible to several degradation pathways. The presence of the diethylamino group at the 5-position may influence the rate and nature of these degradation reactions. The primary anticipated degradation pathways are outlined below.

A This compound B 5-(diethylamino)furan-2-carboxylic acid A->B Oxidation (Air, Oxidizing Agents) C Polymeric Degradants A->C Polymerization (Light, Heat, Acid/Base)

Figure 1: Potential degradation pathways for this compound.

Proposed Stability-Indicating Methodology

A robust stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound and at a lower wavelength (e.g., 220 nm) to detect non-chromophoric degradants.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated through forced degradation studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. The following protocol is based on ICH guidelines and is a recommended approach for this compound.

Experimental Workflow for Forced Degradation

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) G Analyze by Stability-Indicating HPLC-UV/PDA A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidative (3% H₂O₂, RT) C->G D Thermal (80°C, solid & solution) D->G E Photolytic (ICH Q1B, solid & solution) E->G F Prepare Sample & Control (approx. 1 mg/mL) F->A F->B F->C F->D F->E H Characterize Degradants (LC-MS, NMR) G->H

Figure 2: Experimental workflow for a forced degradation study.
Protocol for Forced Degradation

  • Preparation:

    • Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).

    • For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Heat the sample solution at 80°C.

      • Solid: Place the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Time Points:

    • Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Analysis:

    • At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by the developed stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify the retention times of any degradation products.

    • For structural elucidation of major degradants, LC-MS and NMR spectroscopy can be employed.

Conclusion

While specific stability data for this compound is limited, its structural similarity to other furan-2-carbaldehydes suggests a susceptibility to oxidation and polymerization. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—is critical to maintaining its purity and stability. The implementation of a robust, validated stability-indicating HPLC method and the execution of forced degradation studies are essential for a comprehensive understanding of its stability profile, which is a prerequisite for its application in research and drug development.

References

The Medicinal Chemistry Landscape of 5-(diethylamino)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(diethylamino)furan-2-carbaldehyde is emerging as a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique chemical structure, featuring an electron-rich furan ring, a reactive aldehyde group, and a diethylamino moiety, allows for diverse chemical modifications to develop compounds with a wide range of biological activities.[1] This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and mechanisms of action of derivatives of this compound, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases.

Synthesis of the this compound Scaffold

The primary route for the synthesis of 5-substituted-2-furaldehydes is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction involves the use of a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[2][4]

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-diethylfuran-2-amine (Conceptual)
  • Reagents: N,N-diethylfuran-2-amine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate, Hexanes, Ethyl acetate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, cool a solution of DMF in anhydrous DCM to 0°C.

    • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature at 0°C, to form the Vilsmeier reagent.

    • After the formation of the Vilsmeier reagent, add a solution of N,N-diethylfuran-2-amine in anhydrous DCM dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in several therapeutic areas. The aldehyde group provides a convenient handle for the synthesis of a variety of derivatives, including thiosemicarbazones, chalcones, and Schiff bases, which have demonstrated a broad spectrum of biological activities.[5]

Anti-Alzheimer's Disease Activity

Recent studies on thiosemicarbazone derivatives of the structurally similar 4-(diethylamino)salicylaldehyde have demonstrated potent inhibitory activity against key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[6]

Table 1: Anti-Alzheimer's Activity of 4-(diethylamino)salicylaldehyde-based Thiosemicarbazones [6]

CompoundSubstitutionAChE IC₅₀ (nM)BChE IC₅₀ (nM)MAO-A IC₅₀ (nM)
5u 2,3-Dichloro12.89-96.25
5a 2,3-dichlorophenyl-124.72-

Data for structurally related compounds.

Anticancer Activity

Furan derivatives are known to possess anticancer properties, with proposed mechanisms including the induction of apoptosis and the modulation of key signaling pathways.[2]

Table 2: Anticancer Activity of 5-substituted furan-2-carbaldehyde thiosemicarbazones [3]

CompoundCancer Cell LineIC₅₀ (µM)
5 HuTu8013.36
5 Other cell lines13.36–27.73
8 LNCaP13.31
9 LNCaP7.69
Antimicrobial Activity

The furan scaffold is a well-established pharmacophore in antimicrobial drug discovery.[5] Thiosemicarbazone derivatives of furan-2-carbaldehyde have shown promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of 5-substituted furan-2-carbaldehyde thiosemicarbazones [3]

CompoundMicroorganismMIC (µg/mL)
5 Staphylococcus aureus ATCC7006991
4 Candida albicans (ATCC90028 & ATCC10231)5
Neuroprotective and Anti-inflammatory Potential

Furan derivatives have been investigated for their neuroprotective and anti-inflammatory effects.[5][7] These activities are often attributed to their antioxidant properties and their ability to modulate inflammatory signaling pathways.[7]

Mechanism of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Enzyme Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, thiosemicarbazone derivatives have been shown to be potent inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO).[6] The inhibition of these enzymes can lead to an increase in the levels of neurotransmitters and a reduction in oxidative stress in the brain.

Anticancer Mechanisms

One of the proposed anticancer mechanisms of furan derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2] Furthermore, these compounds may exert their effects by suppressing key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[8][9]

PI3K_Akt_Wnt_Pathway Furan_Derivative 5-(diethylamino)furan-2- carbaldehyde Derivative PI3K PI3K Furan_Derivative->PI3K Inhibits Wnt Wnt Furan_Derivative->Wnt Inhibits Apoptosis Apoptosis Furan_Derivative->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Promotes Drug_Discovery_Workflow Start 5-(diethylamino)furan- 2-carbaldehyde Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of N,N-diethyl-2-furanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich substrate, leading to the introduction of a formyl group upon hydrolysis.[2][3] Furan and its derivatives are excellent substrates for the Vilsmeier-Haack reaction due to the electron-donating nature of the oxygen atom in the ring.

This application note provides a detailed protocol for the Vilsmeier-Haack formylation of N,N-diethyl-2-furanamine to synthesize 5-(diethylamino)furan-2-carbaldehyde. The presence of the electron-donating diethylamino group at the 2-position of the furan ring strongly activates the molecule towards electrophilic substitution, directing the formylation to the C5 position.

Reaction Principle

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloromethyliminium chloride, the active Vilsmeier reagent.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich furan ring of N,N-diethyl-2-furanamine attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product, this compound.[2][3]

Experimental Protocol

Materials:

  • N,N-diethyl-2-furanamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

1. Vilsmeier Reagent Preparation:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white crystalline solid indicates the generation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve N,N-diethyl-2-furanamine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the solution of N,N-diethyl-2-furanamine dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. This step is exothermic and should be performed with caution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

While a specific literature source detailing the exact yield for the formylation of N,N-diethyl-2-furanamine was not identified within the search, the Vilsmeier-Haack reaction on highly activated furan derivatives is generally expected to proceed in good to excellent yields. The following table provides expected ranges and characterization data based on analogous compounds.

ParameterValue
Product Name This compound
CAS Number 22868-59-3
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Expected Yield 70-90% (estimated)
Appearance Yellow to brown oil or low melting solid
Expected ¹H NMR data Peaks corresponding to the aldehyde proton (~9.5 ppm), furan ring protons, and the ethyl groups of the diethylamino substituent.
Expected ¹³C NMR data Peaks for the aldehyde carbonyl carbon (~175-180 ppm), furan ring carbons, and the carbons of the ethyl groups.
Expected IR data (cm⁻¹) Strong absorption band for the aldehyde C=O stretch (~1660-1680 cm⁻¹), C-H stretching of the aldehyde, and bands characteristic of the furan ring and C-N bonds.
Expected Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the product.

Visualizations

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (0 °C to 40-50 °C) Vilsmeier_Reagent->Reaction_Mixture Substrate N,N-diethyl-2-furanamine in Anhydrous DCM Substrate->Reaction_Mixture Add dropwise Quenching Quench with Ice Neutralize with NaHCO₃ Reaction_Mixture->Quenching Extraction Extract with Et₂O or EtOAc Quenching->Extraction Drying Dry over MgSO₄/Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Vilsmeier_Haack_Mechanism Simplified Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Furan_Substrate N,N-diethyl-2-furanamine (Nucleophile) Furan_Substrate->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Simplified Vilsmeier-Haack reaction mechanism.

References

Synthesis of 5-(diethylamino)furan-2-carbaldehyde using POCl3 and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For the synthesis of 5-(diethylamino)furan-2-carbaldehyde, the Vilsmeier-Haack reaction is a standard and effective method. This reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate an activated aromatic ring, in this case, a furan derivative.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The reaction proceeds through the formation of a substituted chloroiminium ion, commonly known as the Vilsmeier reagent, from a tertiary amide like DMF and an acid halide such as phosphorus oxychloride. This electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic substrate. A subsequent hydrolysis step liberates the desired aldehyde. Due to its versatility and effectiveness with electron-rich systems, this reaction is a cornerstone in the synthesis of many aldehydes.

Reaction Mechanism

The synthesis of this compound via the Vilsmeier-Haack reaction involves two primary stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). Following a series of steps involving chloride ion displacement and rearrangement, the electrophilic Vilsmeier reagent, a chloroiminium ion, is generated.

  • Electrophilic Aromatic Substitution: The electron-rich 5-(diethylamino)furan attacks the electrophilic carbon of the Vilsmeier reagent. The addition occurs preferentially at the C2 position of the furan ring, which is activated by the diethylamino group at the C5 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of an N,N-disubstituted aminofuran.

Materials:

  • 5-(diethylamino)furan

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMF in the chosen anhydrous solvent (e.g., DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for approximately 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • In a separate flask, prepare a solution of 5-(diethylamino)furan in the same anhydrous solvent.

  • Add the solution of 5-(diethylamino)furan dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC for consumption of the starting material).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice and a saturated solution of sodium bicarbonate.

  • The mixture is then stirred until the hydrolysis is complete and the evolution of gas has ceased.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude product can be purified using standard techniques such as column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for this type of reaction. The exact values can vary based on the specific substrate and reaction scale.

ParameterValue
Reactants
5-(diethylamino)furan1.0 equivalent
Phosphorus oxychloride1.1 - 1.5 equivalents
N,N-Dimethylformamide1.1 - 2.0 equivalents (or as solvent)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 - 12 hours
SolventDichloromethane (DCM) / DMF
Workup & Purification
Quenching AgentSaturated NaHCO₃ / Ice
Purification MethodSilica Gel Column Chromatography
Yield
Isolated Yield75-90% (Typical)

Visualizations

The logical workflow for the synthesis can be visualized as follows.

G reagent_prep Vilsmeier Reagent Formation reaction Electrophilic Aromatic Substitution reagent_prep->reaction Add Substrate workup Aqueous Workup & Hydrolysis reaction->workup Quench Reaction purification Purification workup->purification Extract & Dry product 5-(diethylamino)furan -2-carbaldehyde purification->product Isolate

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

The following diagram illustrates the simplified reaction mechanism.

reaction_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Furan 5-(diethylamino)furan (Nucleophile) Furan->Intermediate Attack Product Final Aldehyde Product Intermediate->Product Hydrolysis H2O (Workup) Hydrolysis->Product Hydrolyzes

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

  • The quenching step is exothermic and involves the release of gas (CO₂). It should be performed slowly and carefully in a large beaker with efficient stirring to control the reaction rate.

Application Notes and Protocols for Knoevenagel Condensation with 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, facilitating the reaction between an aldehyde or ketone and an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which serve as versatile intermediates in the creation of fine chemicals, pharmaceuticals, and functional polymers.[2][3] The substrate, 5-(diethylamino)furan-2-carbaldehyde, possesses an electron-rich furan ring due to the electron-donating diethylamino group, which influences the reactivity of the aldehyde. Its condensation products are of significant interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a selection of catalytic systems and reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of furan and thiophene aldehydes with various active methylene compounds. This data can serve as a reference for optimizing the reaction with this compound, which is expected to exhibit similar reactivity.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2-FuraldehydeMalononitrilePiperidine (9.4)EthanolRoom Temp30 minNot Specified[4]
2-FuraldehydeEthyl CyanoacetatePiperidine (9.4)EthanolRoom Temp15 min96[4]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[5]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[5]
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20)Water75 (Microwave)20 min>95[5]
5-HMF derivativesAcrylonitrile derivativesCa:Ba carbonates (50:50)Solvent-free1001 h71-87[6]

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and highly effective method for the synthesis of α,β-unsaturated products.[7]

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (10-20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • The reaction can be stirred at room temperature or heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 30 minutes to 6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: DBU-Catalyzed Condensation in Water

This method offers a more environmentally friendly approach using water as the solvent and a highly efficient catalyst.[8]

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, suspend this compound (1.0 eq) and the active methylene compound (1.0 eq) in water.

  • Add a catalytic amount of DBU (a few drops) to the mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (typically 5-30 minutes), filter the solid product.

  • Wash the product with water and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 3: Microwave-Assisted Solvent-Free Condensation

This method utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time and often avoiding the need for a solvent.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Cyanoacetic Acid)

  • Basic Catalyst (e.g., Potassium Carbonate, Ammonium Acetate)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the active methylene compound (1.0 eq), and a catalytic amount of the basic catalyst (e.g., 20 mol% K2CO3).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 75-100 °C) for a short duration (e.g., 5-20 minutes) with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product is a solid, it can be directly collected. If the active methylene compound used was an acid (like cyanoacetic acid), the reaction mixture can be acidified with 1 M HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Visualizations

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Aldehyde 5-(diethylamino)furan- 2-carbaldehyde Mix Combine Reactants, Solvent, and Catalyst Aldehyde->Mix ActiveMethylene Active Methylene Compound ActiveMethylene->Mix Stir Stir/Heat/ Microwave Mix->Stir Cool Cool Reaction Mixture Stir->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify Product (Recrystallization or Column Chromatography) Isolate->Purify FinalProduct Final Product Purify->FinalProduct

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration AMC Active Methylene Compound (Z-CH2-Z') Enolate Enolate/Carbanion (Z-CH--Z') AMC->Enolate Base Base (B:) Base->AMC Deprotonation Aldehyde 5-(diethylamino)furan- 2-carbaldehyde Enolate->Aldehyde Nucleophilic Attack HB HB+ Intermediate Alkoxide Intermediate Aldehyde->Intermediate Adduct Aldol Adduct Intermediate->Adduct Protonation from HB+ Product α,β-Unsaturated Product Adduct->Product Elimination of H2O Water H2O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: Knoevenagel Condensation of 5-(diethylamino)furan-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 5-(diethylamino)furan-2-carbaldehyde with active methylene compounds via the Knoevenagel condensation is a powerful synthetic tool for the creation of novel molecular architectures.[1][2][3] This reaction facilitates the formation of a carbon-carbon double bond, leading to the synthesis of electron-rich, conjugated systems.[1] The resulting products, often referred to as push-pull chromophores, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.[4][5] The diethylamino group at the 5-position of the furan ring acts as a potent electron-donating group, which can enhance the biological efficacy and modulate the electronic properties of the resulting molecules.[6]

These condensation products have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][7] The diversity of commercially available active methylene compounds allows for the generation of a wide array of derivatives with tunable pharmacological and physicochemical profiles.

General Reaction Scheme

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as piperidine or an ammonium salt.[3] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.

G reactant1 This compound product Condensation Product reactant1->product + reactant2 Active Methylene Compound (Z-CH2-Z') reactant2->product + catalyst Base Catalyst (e.g., Piperidine) catalyst->product Solvent, Heat byproduct H2O product->byproduct -

Caption: General Knoevenagel condensation reaction scheme.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established methods for other 5-substituted furan-2-carbaldehydes and may require optimization for the specific substrate.[1][2]

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of 2-((5-(diethylamino)furan-2-yl)methylene)malononitrile, a potential intermediate for the synthesis of novel heterocyclic compounds.[8]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of malononitrile in 30 mL of absolute ethanol.

  • Add 3-4 drops of piperidine to the solution as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.

Protocol 2: Reaction with Barbituric Acid

This protocol outlines the synthesis of 5-((5-(diethylamino)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, a derivative with potential applications in drug discovery due to the pharmacological importance of barbiturates.[9][10]

Materials:

  • This compound

  • Barbituric acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 10 mmol of this compound and 10 mmol of barbituric acid.

  • Add 40 mL of ethanol to the flask.

  • Heat the mixture to reflux with stirring for 4-6 hours. The product may start to precipitate during the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Filter the precipitated solid using a Büchner funnel and wash with cold ethanol.

  • Dry the product to obtain the crude material.

  • Purify the product by recrystallization from a suitable solvent like acetic acid or ethanol.[2]

Protocol 3: Reaction with Indan-1,3-dione

This protocol details the synthesis of 2-((5-(diethylamino)furan-2-yl)methylene)-1H-indene-1,3(2H)-dione, a compound of interest due to the known biological activities of indan-1,3-dione derivatives.[2]

Materials:

  • This compound

  • Indan-1,3-dione

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5 mmol of this compound and 5 mmol of indan-1,3-dione in 20 mL of ethanol.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a colored precipitate.[2]

  • Continue stirring for the time indicated by TLC analysis for completion (typically 1-3 hours).

  • Once the reaction is complete, filter the solid product.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the product from ethanol or acetic acid to yield the pure compound.[2]

Quantitative Data Summary

The following table summarizes expected outcomes for the Knoevenagel condensation of 5-substituted furan-2-carbaldehydes with various active methylene compounds, based on literature data for analogous reactions.[1][2] Actual yields and properties for the 5-diethylamino derivatives may vary and require experimental determination.

Active Methylene CompoundCatalystSolventReaction Time (h)Yield Range (%)
MalononitrilePiperidineEthanol2 - 470 - 90
Ethyl CyanoacetatePiperidineEthanol3 - 565 - 85
Barbituric AcidNone/HeatEthanol4 - 660 - 80
Indan-1,3-dioneNoneEthanol1 - 346 - 72[2]
CreatininePiperidineAcetic Anhydride/Acetic Acid2 - 355 - 80[3]

Workflow and Characterization

The general workflow for the synthesis and characterization of these novel compounds is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application a Reactants: this compound + Active Methylene Compound b Knoevenagel Condensation a->b c Crude Product b->c d Recrystallization or Column Chromatography c->d e Pure Product d->e f Spectroscopic Analysis (NMR, IR, MS) e->f g Physical Properties (Melting Point, Solubility) h Biological Activity Screening (e.g., Antimicrobial, Anticancer) g->h i Evaluation of Photophysical Properties

Caption: Experimental workflow from synthesis to application.

Potential Applications and Signaling Pathways

Derivatives of 5-substituted furan-2-carbaldehydes have shown promise in various therapeutic areas.[7] The introduction of the diethylamino group is anticipated to enhance the lipophilicity and electron-donating properties of the molecule, potentially leading to improved biological activity.

Anticancer Activity: Many heterocyclic compounds exert their anticancer effects through the induction of apoptosis. This can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further investigation into the specific mechanisms of action for these novel furan derivatives is warranted.

G compound This compound Derivative cell Cancer Cell compound->cell Inhibition pathway Apoptotic Signaling Pathway cell->pathway apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Caption: Putative mechanism of anticancer activity.

Antimicrobial Activity: The antimicrobial action of furan derivatives is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The specific molecular targets would need to be identified through further research.

The unique electronic structure of these "push-pull" systems also makes them candidates for applications in materials science, such as in the development of nonlinear optical materials and fluorescent probes.[4][5]

References

Application Note: High-Purity Isolation of 5-(diethylamino)furan-2-carbaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-(diethylamino)furan-2-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules, using flash column chromatography.[1] The described method employs a silica gel stationary phase and a hexane/ethyl acetate mobile phase system to effectively remove impurities and achieve high purity (>95%), suitable for subsequent applications in pharmaceutical development and organic synthesis. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including methods for characterization of the purified product.

Introduction

This compound is a versatile heterocyclic aldehyde. The presence of the diethylamino group at the 5-position increases the electron density of the furan ring, making it a valuable precursor for the synthesis of a variety of more complex molecules, including potential therapeutic agents. As with many organic syntheses, the crude product of this compound is often contaminated with byproducts and unreacted starting materials. Column chromatography is a robust and widely adopted technique for the purification of such organic compounds. This protocol details an efficient method for the purification of this compound using flash column chromatography.

Data Presentation

The efficiency of the column chromatography purification is summarized in the table below. The data is based on typical results obtained for structurally similar furan-2-carbaldehydes and represents expected values for this protocol.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 15:1 Hexanes/Ethyl Acetate (v/v)
Typical Yield 80-90%
Purity (by ¹H NMR) >95%
Appearance Yellow to amber oil/solid
Storage Conditions 2-8°C, under inert atmosphere, protected from light

Experimental Protocols

This protocol provides a comprehensive procedure for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column with stopcock

  • Separatory funnel or dropping funnel for solvent addition

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Pipettes

  • Cotton or glass wool

  • Sand (washed and dried)

Procedure

1. Preparation of the Mobile Phase:

  • Prepare a 15:1 (v/v) mixture of hexanes and ethyl acetate. For example, to prepare 1.6 L of mobile phase, combine 1500 mL of hexanes with 100 mL of ethyl acetate.

  • Thoroughly mix the solvents to ensure a homogeneous mobile phase.

2. Packing the Chromatography Column:

  • Slurry Method (Recommended):

    • In a beaker, create a slurry of silica gel in the mobile phase. The consistency should be pourable but not overly dilute.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Carefully pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample loading.

    • Continuously drain the mobile phase from the bottom of the column, ensuring the solvent level never drops below the top of the sand layer.

3. Sample Preparation and Loading:

  • Dry Loading (Recommended for optimal resolution):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.

    • Add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum possible volume of the mobile phase or dichloromethane.

    • Using a pipette, carefully apply the dissolved sample directly onto the top of the silica bed.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock to begin the elution process. Maintain a constant flow rate. A slightly positive pressure of air or nitrogen can be applied to accelerate the process (flash chromatography).

  • Collect the eluting solvent (eluent) in fractions using test tubes or flasks. The size of the fractions should be appropriate for the scale of the purification.

5. Monitoring the Separation:

  • Monitor the progress of the separation using Thin-Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing the mobile phase (15:1 hexanes/ethyl acetate).

  • Visualize the spots under a UV lamp (254 nm). The product, being a conjugated system, should be UV active. Staining with potassium permanganate can also be used for visualization.

  • Combine the fractions that contain the pure this compound.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow to amber oil or solid.

Characterization of Purified Product

The purity and identity of the final product can be confirmed using spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton, the furan ring protons, and the ethyl groups of the diethylamino substituent. Based on similar structures, the aldehyde proton should appear as a singlet at approximately 9.5 ppm.[2] The furan protons will appear as doublets, and the ethyl groups will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 177 ppm), carbons of the furan ring, and the carbons of the ethyl groups.[3]

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the aldehyde C=O stretch, typically in the region of 1670-1690 cm⁻¹.[3]

Stability and Storage

Furan-based aldehydes can be sensitive to air, light, and heat, which may lead to discoloration (darkening) and polymerization.[4] To ensure stability, the purified this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C, and protected from light.[3]

Mandatory Visualization

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (15:1 Hexanes:EtOAc) pack_column Pack Column (Silica Gel Slurry) load_sample Load Crude Sample (Dry Loading Recommended) pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent (Rotary Evaporator) combine_fractions->evaporate_solvent product Purified this compound evaporate_solvent->product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Furan-2-carbaldehydes can be toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[5][6] Handle with care and avoid inhalation of vapors.

  • The solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and volatile. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: HPLC Analysis for Purity Determination of 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(diethylamino)furan-2-carbaldehyde is a furan derivative with potential applications in pharmaceutical development and organic synthesis.[1] Accurate determination of its purity is crucial for quality control and to ensure the reliability of research outcomes. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of compounds with varying polarities. Detection is achieved using a UV detector, as furan derivatives typically exhibit strong UV absorbance.[2][3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1% v/v in water, HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

3. Chromatographic Conditions

A summary of the HPLC parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrument and impurities present.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-80% B; 20-25 min, 80% B; 25.1-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 30 minutes

4. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard solution to 10 mL with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the initial mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure no carryover from previous analyses.

  • Inject the working standard solution to determine the retention time of the main peak.

  • Inject the sample solution to perform the purity analysis.

  • Record the chromatograms and integrate all peaks.

6. Data Analysis and Purity Calculation

The purity of the sample is determined by the area percent method.

  • Formula: % Purity = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for purity determination.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: Acetonitrile) E System Equilibration A->E B Prepare Standard Solution (0.1 mg/mL) G Inject Standard B->G C Prepare Sample Solution (0.1 mg/mL) H Inject Sample C->H D Filter all solutions (0.45 µm syringe filter) F Inject Blank D->F D->G D->H E->F F->G G->H I Record Chromatograms H->I J Integrate Peaks I->J K Calculate Purity (% Area Normalization) J->K

Caption: Workflow for HPLC purity determination of this compound.

Application Notes

  • Column Selection: While a standard C18 column is recommended, other reversed-phase columns (e.g., C8, Phenyl-Hexyl) can be explored for alternative selectivity if co-eluting impurities are observed.

  • Mobile Phase pH: The use of 0.1% formic acid in the aqueous mobile phase helps to protonate any acidic functional groups, leading to sharper peaks and more reproducible retention times.

  • Wavelength Selection: The detection wavelength of 280 nm is a good starting point for furan derivatives.[2][3] It is advisable to run a DAD scan of the main peak to determine the wavelength of maximum absorbance for optimal sensitivity.

  • System Suitability: Before sample analysis, perform system suitability tests by making replicate injections of the standard solution. Key parameters to check include retention time reproducibility (RSD < 2%), peak area reproducibility (RSD < 2%), and theoretical plates (>2000).

  • Impurity Profile: This method can be adapted for the identification and quantification of specific impurities by using certified reference standards for those impurities. The relative response factors should be determined for accurate quantification.

References

Application Note: ¹H and ¹³C NMR Characterization of 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 5-(diethylamino)furan-2-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes standardized procedures for sample preparation, data acquisition, and processing. Predicted spectral data are presented in tabular format for reference, and key structural assignments are discussed. This guide is intended to assist researchers in confirming the identity and purity of this compound, which serves as a valuable intermediate in synthetic chemistry.

Chemical Structure and Atom Numbering

The chemical structure of this compound is essential for the assignment of NMR signals. The numbering convention used for the discussion of spectral data is presented below.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[1]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹³C NMR and 1-5 mg for ¹H NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is commonly used for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[2]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[2]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is significantly less abundant and sensitive than ¹H.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Results and Data Interpretation

Note: The following spectral data are predicted based on the analysis of furan-2-carbaldehyde and known substituent chemical shift (SCS) effects for a diethylamino group.[4][5] Experimental values may vary slightly.

¹H NMR Spectral Data

The strong electron-donating diethylamino group at the C5 position is expected to cause a significant upfield shift (to lower ppm) of the furan ring protons, particularly H4, compared to the parent furan-2-carbaldehyde.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6 (CHO)9.35s (singlet)-1H
H37.05d (doublet)3.71H
H45.40d (doublet)3.71H
H7, H9 (CH₂)3.35q (quartet)7.14H
H8, H10 (CH₃)1.20t (triplet)7.16H
¹³C NMR Spectral Data

The carbon chemical shifts are also significantly influenced by the substituents. The C5 carbon, directly attached to the nitrogen, is expected to be strongly deshielded (shifted downfield). Conversely, the C4 carbon should be shielded (shifted upfield) due to the electron-donating resonance effect.[4]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom AssignmentPredicted Chemical Shift (δ, ppm)
C6 (CHO)175.5
C5168.0
C2155.0
C3122.0
C492.5
C7, C9 (CH₂)46.0
C8, C10 (CH₃)13.5

Experimental and Analytical Workflow

The overall workflow for NMR characterization involves several key stages, from initial sample handling to final data analysis and interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (1-20 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1D Spectra (¹H and ¹³C) E->F G Fourier Transform & Phase/Baseline Correction F->G H Reference Spectra G->H I Peak Picking & Integration H->I J Assign Signals to Structure I->J K Final Report & Data Archiving J->K

Caption: Workflow for NMR characterization of small molecules.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthetic compounds like this compound. By following standardized protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and assignments provided in this note serve as a reliable reference for confirming the molecular structure, assessing purity, and ensuring the quality of the material for subsequent applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of a Furan-Based Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a fluorescent styryl dye derived from 5-(diethylamino)furan-2-carbaldehyde. The resulting dye is analogous to near-infrared emitting probes known to be effective for cellular imaging applications, particularly for staining mitochondria.[1][2] This document outlines the synthesis via a Knoevenagel-type condensation reaction, presents its expected photophysical properties, and provides a protocol for its application in mitochondrial staining in live cells.

Synthesis of a Fluorescent Styryl Dye

The synthesis of the target fluorescent dye is achieved through the condensation of this compound with an active methylene compound, in this case, a quaternized picolinium salt. This type of reaction is a well-established method for the formation of carbon-carbon double bonds to create styryl dyes.[3][4][5][6] The electron-donating diethylamino group on the furan ring and the electron-accepting pyridinium moiety create a push-pull system, which is characteristic of many fluorescent dyes.[7]

Experimental Protocol: Synthesis of (E)-2-(2-(5-(diethylamino)furan-2-yl)vinyl)-1-ethyl-4-methylpyridin-1-ium iodide

This protocol is an adapted procedure based on the synthesis of similar styrylpyridinium dyes.[5][8]

Materials:

  • This compound

  • 1-ethyl-4-methylpyridin-1-ium iodide

  • Ethanol, absolute

  • Piperidine

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and 1-ethyl-4-methylpyridin-1-ium iodide (1.0 eq) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Add diethyl ether to the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Diagram of Synthesis Workflow

reagents Reactants: This compound 1-ethyl-4-methylpyridin-1-ium iodide Ethanol, Piperidine reaction Reaction: Reflux in Ethanol (4-6 hours) reagents->reaction 1. Mix & Heat workup Workup: Cooling & Precipitation Filtration reaction->workup 2. Isolate Crude purification Purification: Recrystallization (Ethanol) workup->purification 3. Purify product Final Product: Fluorescent Styryl Dye purification->product

Caption: Workflow for the synthesis of the furan-based fluorescent styryl dye.

Photophysical Properties

The resulting styryl dye is expected to exhibit fluorescence in the visible to near-infrared (NIR) region of the spectrum, with a significant Stokes shift. The photophysical properties are highly sensitive to the solvent environment due to the intramolecular charge transfer (ICT) character of the molecule.[7][9] The following table summarizes the anticipated photophysical data based on analogous furan-containing dyes.[10]

PropertyExpected Value
Absorption Maximum (λ_abs) 450 - 500 nm
Emission Maximum (λ_em) 600 - 750 nm
Stokes Shift > 150 nm
Molar Absorptivity (ε) > 40,000 M⁻¹cm⁻¹
Quantum Yield (Φ_F) 0.1 - 0.4 in non-polar solvents

Application in Mitochondrial Imaging

Lipophilic, cationic fluorescent dyes, such as the one described here, are known to accumulate in the mitochondria of live cells due to the negative mitochondrial membrane potential.[1][11][12] This makes them excellent probes for visualizing mitochondrial morphology and function.

Experimental Protocol: Staining Mitochondria in Live Cells

This protocol provides a general guideline for staining mitochondria in adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes or coverslips

  • The synthesized furan-based styryl dye

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of the fluorescent dye in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture the desired adherent cells on glass-bottom dishes or coverslips until they reach the desired confluency (typically 60-80%).

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 100-500 nM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Replace the PBS with the staining solution.

  • Incubation: Incubate the cells with the staining solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.

  • Imaging: Immediately image the stained cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths.

Diagram of Mitochondrial Staining Workflow

cell_prep Cell Preparation: Culture adherent cells on glass-bottom dish staining_sol Staining Solution: Dilute dye stock in warm medium staining Staining: Incubate cells with dye (15-30 min, 37°C) staining_sol->staining 1. Add to cells washing Washing: Remove excess dye with warm PBS staining->washing 2. Incubate imaging Imaging: Fluorescence Microscopy washing->imaging 3. Wash

Caption: Experimental workflow for staining mitochondria in live cells.

Signaling Pathway and Mechanism of Action

The accumulation of the cationic styryl dye within mitochondria is driven by the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and function. Healthy, respiring mitochondria maintain a highly negative potential across their inner membrane. This negative potential acts as an electrophoretic force that drives the positively charged dye into the mitochondrial matrix, where it accumulates to a high concentration, leading to a bright fluorescent signal.

Diagram of Mitochondrial Accumulation Pathway

cluster_cell Live Cell cluster_mito Mitochondrion dye_ext Cationic Styryl Dye (Extracellular) dye_int Accumulated Dye (Bright Fluorescence) dye_ext->dye_int Driven by negative membrane potential (ΔΨm) inner_mem Inner Mitochondrial Membrane (ΔΨm < 0)

Caption: Mechanism of dye accumulation in mitochondria.

References

Application Notes and Protocols for the Preparation of Schiff Base Derivatives from 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] The synthesis of Schiff bases is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone. Furan-containing Schiff bases are of particular interest due to the biological significance of the furan moiety, which is present in numerous natural products and pharmacologically active compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base derivatives from 5-(diethylamino)furan-2-carbaldehyde. The presence of the diethylamino group at the 5-position of the furan ring is anticipated to modulate the electronic properties and lipophilicity of the resulting Schiff bases, potentially enhancing their biological activity and therapeutic potential.

Applications

Schiff base derivatives of substituted furan-2-carbaldehydes are promising candidates for various applications in drug discovery and development:

  • Antimicrobial Agents: A significant body of research has highlighted the potent antibacterial and antifungal activities of furan-based Schiff bases.[3][6][7] The imine linkage is crucial for their biological action, which is often enhanced upon chelation with metal ions. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Anticancer Agents: Certain Schiff bases and their metal complexes have exhibited promising cytotoxic activity against various cancer cell lines.[4] The planar structure of the Schiff base ligand can facilitate intercalation with DNA, leading to apoptotic cell death.

  • Anti-inflammatory and Antiviral Properties: The diverse biological profile of Schiff bases also includes anti-inflammatory and antiviral activities, making them attractive scaffolds for the development of new therapeutic agents.[4]

  • Corrosion Inhibitors and Catalysts: Beyond their medicinal applications, Schiff bases are utilized as effective corrosion inhibitors and as ligands in catalysis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of Schiff base derivatives of this compound. These methods are based on established procedures for the synthesis of similar furan-based Schiff bases and can be adapted for a variety of primary amines.[6]

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a general method for the synthesis of Schiff bases by refluxing the reactants in a suitable solvent, often with an acid catalyst.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add a stoichiometric amount (1 equivalent) of the desired primary amine.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Synthesis of Schiff Bases at Room Temperature

For some reactive primary amines, the synthesis can be carried out efficiently at room temperature.

Materials:

  • This compound

  • Primary amine

  • Methanol

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a flask equipped with a magnetic stir bar.

  • Add a stoichiometric amount (1 equivalent) of the primary amine to the solution.

  • Stir the reaction mixture at room temperature for 5-10 hours.[6] The formation of a precipitate may indicate the formation of the Schiff base.

  • If a solid precipitates, collect it by filtration, wash with cold methanol, and dry.

  • If no solid forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

  • Characterize the purified product by IR, NMR, and MS.

Data Presentation

The following table summarizes representative antimicrobial activity data for various furan-based Schiff base derivatives from the literature. This data illustrates the potential of this class of compounds as antimicrobial agents. The specific derivatives of this compound would require experimental evaluation to determine their activity.

Table 1: Antimicrobial Activity of Representative Furan-Based Schiff Bases (Zone of Inhibition in mm)

CompoundSchiff Base DerivativeEscherichia coliKlebsiella pneumoniaeStaphylococcus aureusEnterococcus faecalisReference
1 N¹-((5-methylfuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine15121413[6]
2 5-nitro-N¹-((5-nitrofuran-2-yl)methylene)benzene-1,2-diamine21182320[6]
3 N¹-((5-bromofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine16141715[6]
4 N¹-((5-iodofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine17151816[6]

Note: The above data is for furan derivatives with different substituents at the 5-position and is intended to be illustrative of the potential activity.

Visualization of Workflows and Pathways

General Synthesis Workflow

The synthesis of Schiff base derivatives from this compound follows a straightforward condensation reaction pathway. The general workflow is depicted below.

G A This compound C Reaction Mixture (Solvent + Catalyst) A->C B Primary Amine (R-NH2) B->C D Heating (Reflux) or Stirring (RT) C->D E Isolation (Filtration/Evaporation) D->E F Purification (Recrystallization) E->F G Characterization (IR, NMR, MS) F->G H Pure Schiff Base Derivative G->H

Caption: General workflow for the synthesis of Schiff bases.

Proposed Mechanism of Imine Formation

The formation of the Schiff base (imine) proceeds through a two-step mechanism involving nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration A Aldehyde (C=O) C Carbinolamine Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Protonation of -OH C->D E Elimination of Water D->E F Deprotonation E->F G Imine (C=N) F->G

Caption: Mechanism of Schiff base (imine) formation.

References

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-cancer properties.[1][2] The versatile chemical nature of the furan ring allows for structural modifications to optimize pharmacological profiles.[2] 5-(diethylamino)furan-2-carbaldehyde is a valuable intermediate in organic synthesis, and its diethylamino group enhances its reactivity, making it a suitable candidate for the development of novel therapeutic agents.[1][3] Researchers have utilized this and similar structures to create compounds with potential anti-cancer and anti-inflammatory effects.[1][3] This document provides detailed protocols for the synthesis of potential anti-cancer agents derived from this compound, methods for their biological evaluation, and an overview of a potential mechanism of action.

Synthesis of Thiosemicarbazone Derivatives

A promising class of compounds that can be synthesized from this compound are thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anti-cancer effects, which are often attributed to their ability to chelate metal ions and inhibit enzymes crucial for cell proliferation. The synthesis involves a condensation reaction between the aldehyde group of this compound and a substituted thiosemicarbazide.

Experimental Protocol: Synthesis of N-substituted-2-((5-(diethylamino)furan-2-yl)methylene)hydrazine-1-carbothioamides

This protocol describes a general procedure for the synthesis of thiosemicarbazone derivatives from this compound.

Materials:

  • This compound

  • Substituted thiosemicarbazides (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide, etc.)

  • Methanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of methanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired substituted thiosemicarbazide.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Hypothetical Product Characterization Data:

While specific data for novel compounds would need to be generated, the ¹H NMR spectrum of a synthesized thiosemicarbazone would be expected to show characteristic peaks for the furan ring protons, the diethylamino group, the aromatic protons of the substituent on the thiosemicarbazide moiety, and the azomethine proton (-CH=N-). Similarly, the ¹³C NMR would show signals corresponding to the carbons of the furan ring, the diethylamino group, the thiocarbonyl group (C=S), and the substituent.

In Vitro Anti-Cancer Activity Evaluation

The synthesized compounds can be evaluated for their cytotoxic activity against various cancer cell lines using standard assays such as the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized thiosemicarbazone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the old medium and treat the cells with 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug like doxorubicin).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Quantitative Data Presentation

The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of the synthesized derivatives.

Table 1: Hypothetical IC₅₀ Values (µM) of Thiosemicarbazone Derivatives against Various Cancer Cell Lines

Compound IDR-Group on ThiosemicarbazideMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)MCF-10A (Normal Breast)Selectivity Index (MCF-10A/MCF-7)
TSC-1 Phenyl15.220.518.9> 50> 3.29
TSC-2 4-Chlorophenyl8.712.110.3> 50> 5.75
TSC-3 4-Methoxyphenyl22.428.925.1> 50> 2.23
TSC-4 Ethyl35.641.238.7> 100> 2.81
Doxorubicin -0.81.10.95.46.75

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Potential Signaling Pathway and Mechanism of Action

While the precise mechanism of action would need to be elucidated through further studies, many furan derivatives and thiosemicarbazones exert their anti-cancer effects by inducing apoptosis (programmed cell death). One of the key signaling pathways often implicated is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and involves the mitochondria.

Diagram of the Proposed Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Drug Thiosemicarbazone Derivative Bax Bax (Pro-apoptotic) Drug->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito prevents pore formation CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Experimental_Workflow Start This compound + Substituted Thiosemicarbazide Synthesis Synthesis of Thiosemicarbazone Derivatives (Condensation Reaction) Start->Synthesis Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) DataAnalysis->Mechanism End Identification of Lead Compound Mechanism->End

References

Application of 5-(Diethylamino)furan-2-carbaldehyde Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies on 5-(diethylamino)furan-2-carbaldehyde in Alzheimer's disease (AD) are not extensively documented, its structural analogs and derivatives, particularly thiosemicarbazones, have emerged as promising multi-target agents in preclinical AD research. The core furan scaffold, functionalized with a diethylamino group, serves as a versatile platform for the synthesis of compounds designed to interact with key pathological targets in AD. This application note details the utility of these derivatives, focusing on their role as inhibitors of critical enzymes implicated in the progression of Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).

The rationale for targeting these enzymes lies in their established roles in AD pathophysiology. Cholinesterase inhibitors are a cornerstone of current AD therapy, aiming to alleviate cognitive symptoms by increasing the levels of the neurotransmitter acetylcholine.[1] Monoamine oxidase inhibitors, on the other hand, can modulate the levels of monoamine neurotransmitters and have been shown to reduce the production of neurotoxic amyloid-beta plaques and oxidative stress.[2][3] The development of dual- or multi-target inhibitors based on the this compound scaffold represents a promising strategy to address the multifaceted nature of Alzheimer's disease.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a series of thiosemicarbazone derivatives synthesized from a structurally related aldehyde, 4-(diethylamino)salicylaldehyde. These derivatives provide a strong rationale for the exploration of analogous compounds derived from this compound. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity (IC50) of 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazone Derivatives against Cholinesterases (ChE) [5]

CompoundAChE IC50 (nM)BChE IC50 (nM)
5a (2,3-dichlorophenyl) 14.90124.72
5u (2,6-dichlorophenyl) 12.89-
5h (2-trifluoromethylphenyl) 16.76-
5j (2,6-dimethylphenyl) 40.62-
Galantamine (Standard) --

Table 2: Inhibitory Activity (IC50) of 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazone Derivatives against Monoamine Oxidases (MAO) [5]

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
5u (2,6-dichlorophenyl) 96.25-
Clorgyline (Standard) --

Experimental Protocols

Synthesis of Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from an aldehyde, which can be adapted for this compound.[6][7]

Materials:

  • This compound

  • Substituted thiosemicarbazide

  • Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar amount of this compound and the desired substituted thiosemicarbazide in methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The solid thiosemicarbazone product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials.

  • Dry the purified thiosemicarbazone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

G A This compound E Reflux A->E B Substituted Thiosemicarbazide B->E C Methanol (Solvent) C->E D Acetic Acid (Catalyst) D->E F Thiosemicarbazone Derivative E->F

Synthesis of Thiosemicarbazone Derivatives

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine the inhibitory activity of compounds against AChE and BChE.[8][9][10]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the solvent used for the test compound.

    • Test: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_0 Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Buffer, Enzyme, and Inhibitor/Solvent B Pre-incubate (37°C, 15 min) A->B C Add Substrate (ATCI/BTCI) B->C D Measure Absorbance at 412 nm (Kinetic Reading) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Cholinesterase Inhibition Assay Workflow

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[5][11][12][13]

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO substrate (e.g., p-Tyramine)

  • Developer (e.g., Horseradish Peroxidase - HRP)

  • Fluorescent probe (e.g., OxiRed™ Probe)

  • MAO Assay Buffer

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline or Selegiline) as positive controls

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls.

    • Reconstitute and dilute the MAO enzyme, substrate, developer, and probe according to the manufacturer's instructions.

  • Assay Setup (in a 96-well black plate):

    • Enzyme Control (100% activity): 50 µL of MAO enzyme solution and 10 µL of the solvent used for the test compound.

    • Inhibitor Control: 50 µL of MAO enzyme solution and 10 µL of the respective positive control inhibitor.

    • Test Wells: 50 µL of MAO enzyme solution and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Mix the contents of the wells and incubate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Master Mix containing the MAO Assay Buffer, substrate, developer, and probe. Add 40 µL of the Master Mix to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 10-30 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (ΔRFU/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_0 Plate Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Enzyme and Inhibitor/Solvent B Pre-incubate (25°C, 10 min) A->B C Add Master Mix (Substrate, Probe, Developer) B->C D Measure Fluorescence (Kinetic Reading) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Monoamine Oxidase Inhibition Assay Workflow

Signaling Pathways in Alzheimer's Disease Targeted by Furan Derivatives

The thiosemicarbazone derivatives of this compound analogs act on two major neurotransmitter systems implicated in Alzheimer's disease: the cholinergic and monoaminergic systems.

Cholinergic Pathway

In a healthy brain, acetylcholine (ACh) is released into the synaptic cleft and binds to postsynaptic receptors to facilitate neurotransmission, which is crucial for learning and memory. AChE and BChE rapidly hydrolyze ACh to terminate the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels and cognitive decline.[1][14][15] Cholinesterase inhibitors block the action of AChE and BChE, thereby increasing the concentration and duration of action of ACh in the synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE AChE / BChE ACh_synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_synapse->Receptor Binding Inhibitor Furan Derivative (Cholinesterase Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction (Learning & Memory) Receptor->Signal

Cholinergic Pathway Inhibition

Monoaminergic Pathway

Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[16] Dysregulation of these neurotransmitters is observed in Alzheimer's disease and contributes to both cognitive and behavioral symptoms.[17] Furthermore, the activity of MAO-B increases with age and is elevated in the brains of AD patients, contributing to oxidative stress through the production of hydrogen peroxide as a byproduct of its catalytic activity.[3] MAO inhibitors increase the availability of these neurotransmitters and reduce oxidative stress, offering a dual benefit in the context of AD.

G cluster_0 Presynaptic Neuron cluster_1 Mitochondrion cluster_2 Synaptic Cleft Monoamines Monoamines (Serotonin, Dopamine, etc.) MAO MAO-A / MAO-B Monoamines->MAO Degradation Monoamines_synapse Monoamines Monoamines->Monoamines_synapse Increased Availability H2O2 Hydrogen Peroxide (Oxidative Stress) MAO->H2O2 Inhibitor Furan Derivative (MAO Inhibitor) Inhibitor->MAO Inhibition

Monoaminergic Pathway Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vilsmeier-Haack reaction conditions for substituted furans.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of substituted furans, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction.[1]- Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and ensure the furan substrate is dry.[1]
Impure Reagents: Old or improperly stored DMF can contain dimethylamine, and impure POCl₃ can lead to side reactions.[1]- Use freshly distilled or high-purity POCl₃ and DMF.[1]
Low Substrate Reactivity: Electron-withdrawing groups on the furan ring decrease its reactivity, requiring more forcing conditions.[1]- For furans with electron-withdrawing groups, a carefully optimized temperature profile is crucial. Start at a low temperature and gradually increase it while monitoring the reaction by TLC or GC.[1]
Inadequate Temperature Control: Poor temperature management can halt the reaction at an early stage.- Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.[1]
Formation of Dark, Tarry Substance Polymerization/Degradation of Furan Ring: Furans are sensitive to strongly acidic conditions and can polymerize or degrade at elevated temperatures.[1] The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to a runaway reaction.[1]- Maintain a low reaction temperature (typically 0 °C to 10 °C) during reagent addition.[1] - Use an ice-salt bath or a cryocooler for precise temperature management.[1] - Add POCl₃ to DMF dropwise with vigorous stirring to dissipate heat effectively.[1] - Consider conducting the reaction at a higher dilution to help control the exotherm.[1]
Incorrect Regioselectivity Steric and Electronic Effects: The position of formylation is primarily dictated by the electronic and steric properties of the substituent on the furan ring. Formylation typically occurs at the available α-position (C2 or C5).[1]- Carefully analyze the electronic properties of your substituent. Electron-donating groups will direct formylation to the adjacent α-position, while electron-withdrawing groups may lead to a mixture of isomers or reaction at a less favorable position.
Reaction Temperature: Higher temperatures can overcome the activation energy for formylation at a less favored position, leading to a mixture of isomers.[1]- To enhance selectivity for the thermodynamically favored product, maintain a lower reaction temperature throughout the experiment.[1]
Chlorinated Byproducts Side Reaction with Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent, especially at higher temperatures.[2]- Run the reaction at the lowest effective temperature.[2] - Consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[2] - Ensure prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt.[2]
Over-formylation (Di-formylation) Excess Vilsmeier Reagent or Prolonged Reaction Time: Highly activated furan substrates are prone to di-formylation.[2]- Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point.[2] - Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack reaction on a substituted furan?

A1: The optimal temperature is highly dependent on the reactivity of the specific substituted furan. For many furan derivatives, the reaction is initiated at a low temperature (0 °C or below) to control the initial exothermic formation of the Vilsmeier reagent.[1] The temperature is then maintained between 0-10 °C during the addition of the furan substrate.[1] For less reactive furans (e.g., those with electron-withdrawing groups), a gradual warm-up to room temperature or even gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[1][3] Close monitoring by TLC is essential to find the optimal temperature profile for your specific substrate.

Q2: How can I be sure my Vilsmeier reagent has formed correctly?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is typically accompanied by a noticeable change in the reaction mixture. It often becomes a yellowish, crystalline mass or a viscous liquid.[1][3] This indicates the formation of the electrophilic iminium salt.

Q3: At which position will my substituted furan be formylated?

A3: For substituted furans, the Vilsmeier-Haack reaction generally occurs at the available α-position (C2 or C5) that is not already substituted.[1] This is because the cationic intermediate is most stabilized at these positions.[3] If both α-positions are blocked, formylation may occur at a β-position, although this is less common.[1] The electronic nature of the substituent plays a key role; electron-donating groups activate the adjacent positions for electrophilic attack.

Q4: What are the best practices for the work-up of a Vilsmeier-Haack reaction?

A4: A careful work-up is crucial for a successful outcome. The reaction should first be cooled back to 0 °C in an ice bath.[1] The reaction is then quenched by the slow and careful addition of crushed ice, followed by a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic (pH 7-8).[1][3] This step is highly exothermic and should be performed with caution. The product can then be extracted with an organic solvent like diethyl ether or ethyl acetate.[1][3]

Q5: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?

A5: Yes, other acid chlorides such as oxalyl chloride, thionyl chloride, or phosgene can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[4][5] In some cases, these alternative reagents may offer advantages, such as reducing the likelihood of chlorinated byproducts.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various furan derivatives. This data can serve as a starting point for optimizing your specific reaction.

SubstrateEquivalents of POCl₃SolventTemperature (°C)Time (h)Yield (%)
Furan1.1DMF252~95
2-Methylfuran1.1DMF25385
3-Methylfuran1.2DMF/DCM0 to 25475
2-Phenylfuran1.5DMF40680

Note: The data presented are representative and may vary based on specific experimental conditions.[3]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Furan

This protocol provides a general procedure that can be adapted for various substituted furans.

Materials:

  • Substituted furan (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents)

  • Phosphoryl chloride (POCl₃) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM))

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa) solution

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

    • Add anhydrous DMF to the flask and cool to 0 °C using an ice bath.

    • Add POCl₃ dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the substituted furan in a minimal amount of anhydrous solvent (e.g., DCM).

    • Add the solution of the furan derivative dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours.

    • The reaction can then be allowed to warm to room temperature and stirred for an additional 2-4 hours. For less reactive substrates, gentle heating may be required.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Slowly add a saturated solution of NaHCO₃ or CH₃COONa until the pH is neutral to slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Anhydrous DMF and POCl3 vilsmeier_formation Form Vilsmeier Reagent (0-10 °C) reagent_prep->vilsmeier_formation furan_prep Prepare Solution of Substituted Furan formylation Add Furan Solution (0-10 °C to RT) furan_prep->formylation vilsmeier_formation->formylation monitoring Monitor by TLC formylation->monitoring quench Quench with Ice & NaHCO3 Solution monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Column Chromatography extraction->purification product Purified Formylfuran purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of substituted furans.

Troubleshooting_Logic start Low or No Yield? check_conditions Check Anhydrous Conditions & Reagent Purity start->check_conditions Yes tar_formation Tar Formation? start->tar_formation No check_conditions->tar_formation temp_control Improve Temperature Control (Lower Temp, Slow Addition) tar_formation->temp_control Yes low_reactivity Substrate has EWG? tar_formation->low_reactivity No temp_control->low_reactivity increase_temp Gradually Increase Temperature & Monitor low_reactivity->increase_temp Yes success Improved Yield low_reactivity->success No increase_temp->success failure Still Low Yield increase_temp->failure

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack reactions of furans.

References

Technical Support Center: Formylation of Electron-Rich Furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the formylation of electron-rich furans.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formylating electron-rich furans?

A1: The two most prevalent and effective methods for formylating electron-rich furans are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is widely used due to its efficiency and mild conditions, employing a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). The Duff reaction uses hexamine as the formylating agent in an acidic medium and is particularly effective for the ortho-formylation of phenols, but can be adapted for other electron-rich aromatic compounds.[1][2]

Q2: What is the expected regioselectivity for the formylation of substituted furans?

A2: For 2-substituted furans, formylation via electrophilic substitution, such as the Vilsmeier-Haack reaction, predominantly occurs at the C5 position. This is due to the directing effect of the substituent and the greater stabilization of the cationic intermediate at this position.[1] If both α-positions (C2 and C5) are substituted, formylation may occur at a β-position, though this is less common. For 3-substituted furans, the formylation is expected to occur at the C2 or C5 position.[1]

Q3: What are the primary side reactions to be aware of during the formylation of electron-rich furans?

A3: The most common side reactions include:

  • Polymerization/Resinification: Furan and its derivatives are sensitive to acidic conditions and can readily polymerize, leading to the formation of dark, insoluble tars, often referred to as humins. This is particularly problematic at elevated temperatures.

  • Formation of Regioisomers: While formylation is generally selective, the formation of minor regioisomers can occur, especially with less selective reagents or non-optimized reaction conditions.

  • Ring Opening: Under strongly acidic conditions, the furan ring can undergo hydrolysis, leading to the formation of 1,4-dicarbonyl compounds.

  • Dimerization: In some cases, dimerization of the starting material or reaction with intermediates can lead to the formation of byproducts.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.- Ensure the stoichiometry of the reagents is correct. An excess of the formylating agent may be necessary.
Degradation of Starting Material or Product - Furan rings are sensitive to strong acids and high temperatures.[3] Use the mildest effective reaction conditions.- For the Vilsmeier-Haack reaction, maintain a low temperature (0-10 °C) during the formation of the Vilsmeier reagent and the addition of the furan substrate.- Work up the reaction promptly upon completion to avoid prolonged exposure to acidic conditions.
Moisture Contamination - The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.
Poor Reagent Quality - Use freshly distilled or high-purity POCl₃ and DMF. Old DMF can contain dimethylamine, which can lead to side reactions.
Issue 2: Formation of a Dark, Insoluble Polymer (Resinification)
Potential Cause Troubleshooting Steps
Excessive Heat - The Vilsmeier-Haack reaction is exothermic. Strict temperature control is crucial. Prepare the Vilsmeier reagent and add the furan substrate at low temperatures (0 °C).- Use an ice bath to dissipate heat effectively.
Highly Acidic Conditions - While acidic conditions are necessary, prolonged exposure or excessively strong acids can promote polymerization.- Neutralize the reaction mixture promptly during work-up.
Issue 3: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Reaction Temperature Too High - Higher temperatures can lead to the formation of less stable, kinetic products. Maintain a lower reaction temperature to favor the formation of the thermodynamically more stable regioisomer.
Steric Hindrance - If the desired position for formylation is sterically hindered, formylation may occur at other accessible positions. Consider using a different formylation method or a protecting group strategy if possible.
Issue 4: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Water Soluble - If the formylated furan has polar functional groups, it may have some solubility in the aqueous phase during work-up.- Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.
Co-elution of Impurities during Chromatography - Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification techniques such as distillation or recrystallization.
Product Degradation on Silica Gel - Some furan aldehydes can be sensitive to the acidic nature of silica gel. Deactivate the silica gel with a small amount of a base (e.g., triethylamine) in the eluent.

Data Presentation

Table 1: Vilsmeier-Haack Formylation of Various Electron-Rich Furans

Furan SubstrateReagents (equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
FuranPOCl₃ (1.1), DMF (3.0)-0 → RT42-Furaldehyde~95
2-MethylfuranPOCl₃ (1.1), DMF (1.2)DCM0 → RT35-Methyl-2-furaldehyde~85
2,5-DimethylfuranPOCl₃ (1.1), DMF (1.2)DCM0 → RT32,5-Dimethyl-3-furaldehyde~70
Furan-2-carboxylic acidPOCl₃ (2.2), DMF (excess)-10025-Formylfuran-2-carboxylic acid~60
3-BromofuranPOCl₃ (1.1), DMF (3.0)-0 → RT43-Bromo-2-furaldehyde~75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylfuran

Materials:

  • 2-Methylfuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-methylfuran (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield 5-methyl-2-furaldehyde.

Protocol 2: Duff Reaction for Formylation of 2,5-Dimethylfuran (Adapted from Phenol Formylation)

Materials:

  • 2,5-Dimethylfuran

  • Hexamine (Hexamethylenetetramine)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylfuran (1.0 equivalent) in trifluoroacetic acid or acetic acid.

  • Add hexamine (1.5 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,5-dimethyl-3-furaldehyde.

Mandatory Visualization

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Furan Electron-Rich Furan Furan->Intermediate Electrophilic Attack Product Formylated Furan Intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack formylation pathway.

Side_Reaction_Pathway Furan Electron-Rich Furan Protonated_Furan Protonated Furan (Reactive Intermediate) Furan->Protonated_Furan Acid H⁺ (Acid Catalyst) Acid->Protonated_Furan Polymerization Polymerization/ Resinification Protonated_Furan->Polymerization Ring_Opening Ring Opening (1,4-dicarbonyl) Protonated_Furan->Ring_Opening Nucleophile Nucleophile (e.g., another furan molecule) Nucleophile->Polymerization H2O_side H₂O H2O_side->Ring_Opening Troubleshooting_Workflow Start Formylation Reaction Check_Yield Low Yield? Start->Check_Yield Check_Polymer Polymer Formation? Check_Yield->Check_Polymer No Optimize_Temp Optimize Temperature and Reaction Time Check_Yield->Optimize_Temp Yes Check_Purity Multiple Products? Check_Polymer->Check_Purity No Control_Temp Strict Temperature Control (0 °C) Check_Polymer->Control_Temp Yes Check_Reagents Check Reagent Purity and Stoichiometry Check_Purity->Check_Reagents Yes Successful_Product Successful Product Check_Purity->Successful_Product No Optimize_Temp->Start Improve_Workup Improve Work-up and Purification Check_Reagents->Improve_Workup Improve_Workup->Start Prompt_Neutralization Prompt Neutralization During Work-up Control_Temp->Prompt_Neutralization Prompt_Neutralization->Start

References

Preventing polymerization of 5-(dialkylamino)furfurals during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(dialkylamino)furfurals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of unwanted polymerization during the synthesis of these valuable compounds.

Troubleshooting Guides & FAQs

The synthesis of 5-(dialkylamino)furfurals can be challenging due to the inherent reactivity of the furan ring, which is exacerbated by the electron-donating nature of the dialkylamino group. This increased electron density makes the molecule susceptible to polymerization, primarily through acid-catalyzed and oxidative pathways. Below are common issues and their solutions.

FAQ 1: My reaction mixture turns dark and viscous, and I'm getting a low yield of the desired 5-(dialkylamino)furfural. What's happening?

Answer: This is a classic sign of polymerization. The electron-rich furan ring in your 5-(dialkylamino)furfural is highly susceptible to attack by acids and electrophiles, leading to the formation of insoluble, often dark-colored, polymeric materials known as humins. Oxidation can also contribute to the formation of colored byproducts.

Troubleshooting Steps:

  • pH Control: The presence of acid is a major catalyst for the polymerization of furfural and its derivatives. It is crucial to maintain a near-neutral pH (6.6 to 7.2) throughout the reaction and workup. If your reaction generates acidic byproducts, consider using a non-nucleophilic base to neutralize them as they form.

  • Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere, such as nitrogen or argon. Degas your solvents before use to remove dissolved oxygen.

  • Temperature Management: Higher temperatures can accelerate the rate of polymerization. If possible, run your reaction at the lowest effective temperature.

  • Use of Inhibitors: Incorporate polymerization inhibitors into your reaction mixture. These can be radical scavengers or antioxidants.

FAQ 2: What type of inhibitors are effective at preventing the polymerization of 5-(dialkylamino)furfurals?

Answer: The choice of inhibitor depends on the likely polymerization mechanism (acid-catalyzed, oxidative, or radical-mediated). For the electron-rich 5-(dialkylamino)furfurals, a combination of antioxidants and acid scavengers is often beneficial.

Recommended Inhibitors:

  • Phenolic Antioxidants: Hindered phenols such as Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butyl-4-methylphenol are effective at scavenging free radicals that can initiate polymerization.

  • Amine-based Antioxidants: Phenylenediamines and their derivatives have been shown to be effective inhibitors for the oxidation and polymerization of furfural.

  • Non-nucleophilic Bases: To counteract acid-catalyzed polymerization without interfering with the desired reaction, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used to scavenge protons.

Inhibitor ClassExampleTypical ConcentrationMechanism of Action
Phenolic Antioxidants Butylated Hydroxytoluene (BHT)0.1 - 1.0 mol%Free radical scavenger
Amine-based Antioxidants N,N'-di-sec-butyl-p-phenylenediamine0.1 - 0.5 wt%Antioxidant, metal deactivator
Non-nucleophilic Bases N,N-Diisopropylethylamine (DIPEA)Stoichiometric to acidAcid scavenger
FAQ 3: I'm observing significant product degradation during purification. What purification methods are recommended?

Answer: Standard purification techniques like distillation at high temperatures can promote polymerization of sensitive compounds like 5-(dialkylamino)furfurals.

Recommended Purification Strategies:

  • Vacuum Distillation at Low Temperature: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress on the compound.

  • Column Chromatography: Flash chromatography on silica gel is often a suitable method for purification. It's important to use a non-acidic eluent system and to work quickly to minimize contact time with the stationary phase. Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can help neutralize acidic sites on the silica.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent at low temperatures is an excellent method for obtaining high-purity material without the risk of thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 5-(Dialkylamino)furfural with Polymerization Inhibition

This protocol provides a general guideline. Specific reaction conditions (temperature, reaction time, stoichiometry) will need to be optimized for your particular substrate and amine.

Materials:

  • 5-(Halomethyl)furfural (e.g., 5-(chloromethyl)furfural)

  • Dialkylamine (2-3 equivalents)

  • Anhydrous, degassed aprotic solvent (e.g., THF, Dioxane, or Acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Butylated Hydroxytoluene (BHT) (0.5 mol%)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-(halomethyl)furfural, the anhydrous, degassed solvent, and BHT.

  • Begin purging the flask with nitrogen or argon.

  • Add the dialkylamine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purify the crude product using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 0.1% triethylamine) or by vacuum distillation.

Visualizing the Problem: Polymerization Pathways

The following diagrams illustrate the key pathways that lead to the undesirable polymerization of 5-(dialkylamino)furfurals. Understanding these mechanisms is crucial for selecting the appropriate preventative measures.

PolymerizationPathways cluster_acid Acid-Catalyzed Pathway cluster_oxidative Oxidative Pathway A 5-(Dialkylamino)furfural B Protonation of Furan Ring A->B H+ C Electrophilic Attack on another Monomer B->C Initiation D Polymer (Humin) C->D Propagation E 5-(Dialkylamino)furfural F Radical Cation Formation E->F Oxidant (e.g., O2) G Dimerization/Oligomerization F->G Coupling H Polymer G->H Propagation

Caption: Key polymerization pathways for 5-(dialkylamino)furfurals.

This diagram illustrates the two primary mechanisms of polymerization: the acid-catalyzed pathway, which is initiated by protonation of the electron-rich furan ring, and the oxidative pathway, which proceeds through the formation of radical cations.

Troubleshooting Workflow

When encountering polymerization, a systematic approach to troubleshooting can help identify and resolve the issue efficiently.

TroubleshootingWorkflow start Low Yield / Dark Reaction Mixture check_ph Is the reaction medium acidic? start->check_ph add_base Add a non-nucleophilic base (e.g., DIPEA) check_ph->add_base Yes check_atmosphere Is the reaction run under inert atmosphere? check_ph->check_atmosphere No add_base->check_atmosphere use_inert Degas solvents and use N2 or Ar check_atmosphere->use_inert No check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes use_inert->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes add_inhibitor Add an antioxidant (e.g., BHT) check_temp->add_inhibitor No lower_temp->add_inhibitor end Improved Yield and Purity add_inhibitor->end

Caption: A decision-making workflow for troubleshooting polymerization.

This workflow provides a step-by-step guide to diagnosing and addressing the common causes of polymerization during the synthesis of 5-(dialkylamino)furfurals, starting from the most likely culprits.

For further assistance, please consult the relevant literature for your specific synthetic route and consider performing small-scale optimization experiments to identify the ideal conditions for your reaction.

Technical Support Center: Synthesis of 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 5-(diethylamino)furan-2-carbaldehyde. The information is structured to address common challenges and provide actionable solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key reaction steps?

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-(diethylamino)furan. The diethylamino group is strongly electron-donating, which activates the furan ring for electrophilic substitution, directing the formylation to the C5 position. The reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) reacts with a formamide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-(diethylamino)furan attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde, this compound.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in the Vilsmeier-Haack formylation of furan derivatives can stem from several factors, often related to the stability of the furan ring and the reactivity of the reagents.[1]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will quench the reagent, halting the reaction.[1]

  • Inadequate Temperature Control: The reaction is exothermic. Poor temperature control can lead to a runaway reaction and the formation of dark, insoluble polymers (humins).[1]

  • Substrate Instability: Furan derivatives, especially those with activating groups, can be sensitive to the acidic conditions of the reaction, leading to degradation or polymerization.[1]

  • Impure Reagents: The purity of phosphoryl chloride and DMF is critical. Old or improperly stored DMF may contain dimethylamine, which can cause side reactions.[1]

Below is a troubleshooting diagram to help diagnose the cause of low yield.

LowYieldTroubleshooting Start Low Yield Observed CheckMoisture Were all reagents and glassware scrupulously dried? Start->CheckMoisture CheckTemp Was the reaction temperature strictly controlled (e.g., 0-10°C)? CheckMoisture->CheckTemp Yes Sol_Dry Solution: Ensure anhydrous conditions. Dry glassware and use fresh, dry solvents. CheckMoisture->Sol_Dry No CheckReagents Were high-purity or freshly distilled reagents used? CheckTemp->CheckReagents Yes Sol_Temp Solution: Use an ice-salt bath or cryocooler. Add reagents dropwise to control exotherm. CheckTemp->Sol_Temp No CheckWorkup Was the workup performed quickly and at low temperature? CheckReagents->CheckWorkup Yes Sol_Reagents Solution: Use high-purity POCl3 and DMF. Distill if necessary. CheckReagents->Sol_Reagents No Sol_Workup Solution: Pour reaction mixture onto ice and neutralize promptly with a pre-chilled base solution. CheckWorkup->Sol_Workup No

A troubleshooting decision tree for low yield diagnosis.

Q3: The reaction mixture turned into a dark, tar-like substance. What happened and how can I prevent it?

The formation of a dark, intractable tar is a common issue when working with furan derivatives, which are prone to polymerization under acidic conditions and at elevated temperatures.[1]

  • Primary Cause: Excessive heat from the exothermic reaction is the most likely culprit.[1] This initiates polymerization of the furan substrate or the aldehyde product.

  • Prevention:

    • Strict Temperature Control: Maintain a low temperature (0 °C to 10 °C) during the formation of the Vilsmeier reagent and the subsequent addition of the 2-(diethylamino)furan.[1]

    • Slow Reagent Addition: Add the phosphoryl chloride to the DMF, and then the furan substrate to the Vilsmeier reagent, dropwise and with vigorous stirring to ensure efficient heat dissipation.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to discoloration.

Q4: How can I purify the final product, and what are common impurities to look out for?

Purification of this compound can be challenging due to its potential instability.

  • Primary Purification Method: Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Common Impurities:

    • Unreacted 2-(diethylamino)furan.

    • Residual DMF from the reaction.

    • Polymeric byproducts (humins).

    • Side-products from reaction at other positions on the furan ring (less common due to the directing effect of the amino group).

  • Troubleshooting Purification:

    • Product Degradation on Silica: The product may be sensitive to the acidic nature of standard silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

    • Discoloration: The product can darken upon exposure to air and light. It is advisable to store the purified compound under an inert atmosphere, protected from light, and at a low temperature.[2]

Quantitative Data

Yields for Vilsmeier-Haack reactions on furan derivatives are highly dependent on the substrate's reactivity and the reaction conditions. The table below summarizes reported yields for the formylation of furan and a related substituted furan to provide a general benchmark.

Furan SubstrateReagentsTemperature (°C)Yield (%)Reference
FuranDMF/POCl₃0 - RTNear Quantitative[3]
Furan (for deuterated product)DMF-d₇/(COCl)₂0 - RT99%[2]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a standard procedure for the Vilsmeier-Haack formylation of an activated furan.

Materials:

  • 2-(diethylamino)furan

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) dissolved in anhydrous DCM.

    • Cool the flask to 0 °C in an ice-salt bath.

    • Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-(diethylamino)furan (1.0 equivalent) in anhydrous DCM.

    • Add the furan solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Carefully pour the mixture onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid and hydrolyze the intermediate.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine) using a hexane/ethyl acetate gradient to yield the pure this compound.

The following diagram illustrates the experimental workflow.

G cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_dmf 1. Add anhydrous DMF and DCM to flask cool_dmf 2. Cool to 0°C prep_dmf->cool_dmf add_pocl3 3. Add POCl3 dropwise (keep temp < 10°C) cool_dmf->add_pocl3 stir_vilsmeier 4. Stir at 0°C for 30 min add_pocl3->stir_vilsmeier add_furan 5. Add 2-(diethylamino)furan solution dropwise at 0°C stir_vilsmeier->add_furan stir_reaction 6. Stir at 0°C, then warm to RT add_furan->stir_reaction monitor_tlc 7. Monitor by TLC stir_reaction->monitor_tlc quench 8. Quench on ice/NaHCO3 monitor_tlc->quench extract 9. Extract with DCM quench->extract dry 10. Dry and concentrate extract->dry purify 11. Purify by column chromatography dry->purify end Final Product purify->end start Start start->prep_dmf

Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-(diethylamino)furan-2-carbaldehyde.

Troubleshooting and FAQs

Q1: My purified this compound is a dark brown or black solid, not the expected yellow color. What causes this discoloration and how can I prevent it?

A1: The discoloration of furan-2-carbaldehyde derivatives is a common issue, often caused by oxidation and polymerization. This degradation can be accelerated by exposure to air, light, and residual acidic impurities from the synthesis, such as those from a Vilsmeier-Haack reaction. Furan aldehydes are particularly prone to forming complex, insoluble polymers, often referred to as "humins," especially under acidic conditions and at elevated temperatures.[1]

Troubleshooting Steps:

  • Neutralize Acidic Residues: Before purification, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid.

  • Minimize Heat Exposure: Use the lowest possible temperature during solvent removal (e.g., rotary evaporation) and consider purification methods that do not require high heat.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.

  • Light Protection: Store the crude and purified material in amber vials or protect it from light to prevent light-induced degradation.

Q2: After column chromatography, my yield is low and I still have significant impurities. How can I improve the separation?

A2: Low yield and purity after column chromatography can stem from several factors, including improper solvent selection, co-elution of impurities, or degradation on the silica gel.

Troubleshooting Steps:

  • TLC Optimization: Before running the column, optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A common solvent system for furan derivatives is a mixture of hexanes and ethyl acetate.[2][3]

  • Gradient Elution: If impurities are close in polarity to your product, use a shallow gradient elution during column chromatography. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Dry Loading: For better separation, consider dry loading the crude material onto the column. Dissolve your compound in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent before carefully adding the silica-adsorbed sample to the top of the column.[3]

  • Deactivate Silica Gel: The amine functionality in this compound can interact strongly with acidic silica gel, potentially leading to streaking and degradation. Consider using silica gel that has been pre-treated with triethylamine (e.g., by adding 1% triethylamine to the eluent) to neutralize acidic sites.

Q3: Is recrystallization a suitable purification method for this compound? If so, what solvents should I try?

A3: Yes, since this compound is a solid, recrystallization can be a very effective purification method, often yielding a highly pure crystalline product. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, heptane). A common and effective mixture to try is ethyl acetate/hexanes.[4]

Q4: What are the likely impurities I am trying to remove?

A4: The impurities will largely depend on the synthetic route used. Assuming a Vilsmeier-Haack formylation of N,N-diethyl-2-aminofuran, potential impurities include:

  • Unreacted Starting Material: N,N-diethyl-2-aminofuran.

  • Byproducts of the Vilsmeier Reagent: Residual dimethylformamide (DMF) and phosphorus-containing byproducts.

  • Over-reaction Products: Although less likely due to the strong directing effect of the amino group, diformylated products are a possibility.

  • Hydrolysis Products: If the reaction is not properly quenched, hydrolysis of the Vilsmeier intermediate can lead to other impurities.

Quantitative Data Summary

The following table summarizes typical outcomes for the purification of this compound based on the chosen method.

Purification MethodTypical Purity (by NMR)Typical YieldAdvantagesDisadvantages
Column Chromatography >95%70-90%Good for separating a wide range of impurities.Can be time-consuming; potential for product degradation on silica gel.
Recrystallization >98%50-80%Can yield very high purity; scalable.Requires the compound to be a solid; yield can be lower due to solubility losses.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a standard procedure for the purification of crude this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase by performing TLC analysis of the crude material. A good starting point is 20% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low concentration of the more polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product check_color Check Color start->check_color dark_color Dark/Discolored? check_color->dark_color neutralize Neutralize with NaHCO3 wash dark_color->neutralize Yes purify Choose Purification Method dark_color->purify No protect Protect from light/air neutralize->protect protect->purify column Column Chromatography purify->column Liquid/Oil or Complex Mixture recrystallize Recrystallization purify->recrystallize Solid check_purity Check Purity (TLC/NMR) column->check_purity recrystallize->check_purity impure Still Impure? check_purity->impure pure_product Pure Product check_purity->pure_product Pure optimize_column Optimize Column Conditions (Gradient, Dry Load, NEt3) impure->optimize_column From Column change_solvent Change Recrystallization Solvent impure->change_solvent From Recrystallization optimize_column->column change_solvent->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

References

Degradation pathways of 5-(diethylamino)furan-2-carbaldehyde upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of 5-(diethylamino)furan-2-carbaldehyde during storage and experimentation. The information provided is based on the general chemical properties of furan-2-carbaldehyde derivatives and established analytical practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation upon storage?

A1: Similar to other furan-2-carbaldehyde derivatives, the primary degradation pathways for this compound are oxidation and polymerization.[1] These processes can be initiated or accelerated by several factors:

  • Exposure to Air (Oxygen): The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-(diethylamino)furan-2-carboxylic acid.[1]

  • Light: Photochemical reactions can generate free radicals, which may initiate polymerization and other degradation pathways. This is often visually observed as a darkening or color change of the material.[1]

  • Heat: Elevated temperatures increase the rate of both oxidation and polymerization reactions.[1]

  • Acids and Bases: The presence of strong acids or bases can catalyze polymerization reactions, leading to the formation of insoluble, resinous materials.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Refrigerate at 0-8°C for short- to medium-term storage. For long-term storage, freezing is a suitable option, provided an appropriate container is used to prevent breakage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.[1]

  • Light: Keep the compound in an amber or opaque container to protect it from light exposure.[1]

  • Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a secure cap.[1]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of analogous furan aldehydes, the common degradation products are expected to be:

  • 5-(diethylamino)furan-2-carboxylic acid: Formed through the oxidation of the aldehyde group.[1]

  • Polymeric materials: High molecular weight compounds resulting from the self-polymerization of the furan ring and the aldehyde group.[1]

  • Other minor degradation products: Depending on the specific storage conditions, other smaller molecules resulting from ring opening or other side reactions may be formed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Color change (e.g., darkening to brown or black) Oxidation and/or polymerization due to exposure to air and light.[1]1. Verify the integrity of the storage container's seal.2. Ensure the container is opaque or stored in a dark environment.3. Before use, assess the purity of the material using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR).4. If purity is compromised, consider purification (e.g., by column chromatography) or obtaining a fresh batch.
Formation of a precipitate or solid particles Polymerization, potentially catalyzed by acidic or basic impurities, or prolonged storage at elevated temperatures.[1]1. Do not use the material if a significant amount of precipitate has formed.2. If only a small amount of precipitate is present, it may be possible to isolate the remaining liquid for use after purity assessment.3. Review storage conditions to ensure they align with the recommendations.4. For future use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions.
Inconsistent experimental results using the same batch Partial degradation leading to a non-homogeneous sample.1. Gently swirl the container before taking an aliquot to ensure homogeneity, assuming no significant precipitate has formed.2. If degradation is suspected, re-evaluate the purity of the compound.3. To ensure experimental consistency, use a fresh, unopened batch of the compound or re-purify the existing stock.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of the primary oxidation product, 5-(diethylamino)furan-2-carboxylic acid.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and the potential carboxylic acid degradation product have significant absorbance (a wavelength scan is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all components.

  • The formation of 5-(diethylamino)furan-2-carboxylic acid would be indicated by the appearance of a new, more polar peak (earlier retention time) in the chromatogram.

Protocol 2: Purity Assessment and Degradation Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying volatile degradation products.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Maintain 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Sample Preparation:

  • Prepare a solution of the compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the relative purity based on the peak areas.

  • Identify potential degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and by analyzing the fragmentation patterns.

Visualizations

DegradationPathways parent This compound oxidation_product 5-(diethylamino)furan-2-carboxylic acid parent->oxidation_product Oxidation (Air, Light) polymerization_product Polymeric Materials parent->polymerization_product Polymerization (Light, Heat, Acid/Base)

Caption: Inferred degradation pathways of this compound.

StabilityStudyWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation prep Aliquot compound into multiple vials condition1 Condition A: Accelerated (e.g., 40°C/75% RH) prep->condition1 condition2 Condition B: Long-term (e.g., 5°C) prep->condition2 analysis Analyze samples at T=0, 1, 3, 6 months etc. (HPLC/GC-MS) condition1->analysis condition2->analysis data Assess purity and identify degradation products analysis->data

Caption: General workflow for an accelerated stability study.

References

Managing exothermic reactions in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack formylation reaction. The resources below address common challenges, with a focus on managing the exothermic nature of this reaction to ensure safety and optimal results.

Troubleshooting Guide

Issue 1: Rapid Temperature Increase and Formation of Dark, Tarry Residue

Question: My reaction is turning dark and viscous, and the temperature is rising uncontrollably. What is happening and how can I prevent it?

Answer: This indicates a potential runaway reaction leading to polymerization and degradation of your starting material or product.[1][2] The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent (from DMF and POCl₃) and its subsequent reaction with the substrate.[1][2] Inadequate temperature control is a primary cause of this issue.[1]

Solutions:

  • Strict Temperature Control: Maintain a low temperature, typically between 0 °C and 10 °C, throughout the reagent addition and reaction phases. The use of an ice-salt bath or a cryocooler is recommended for precise temperature management.[1]

  • Slow Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) dropwise with vigorous stirring to effectively dissipate the heat generated during the formation of the Vilsmeier reagent. Similarly, add the substrate to the pre-formed reagent slowly.[1]

  • Pre-formation of the Vilsmeier Reagent: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before the dropwise addition of your substrate solution.[2][3]

  • High Dilution: Conducting the reaction in a larger volume of an appropriate anhydrous solvent can help to better manage the exotherm.[1]

G cluster_prep Preparation cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up Dry Glassware Dry Glassware Cool DMF Cool DMF to 0-5 °C Dry Glassware->Cool DMF Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Cool DMF High-Purity Reagents High-Purity Reagents High-Purity Reagents->Cool DMF Slow POCl3 Addition Slowly Add POCl3 (Maintain Temp < 10 °C) Cool DMF->Slow POCl3 Addition Stir Stir at 0 °C for 30 min Slow POCl3 Addition->Stir Slow Substrate Addition Slowly Add Substrate to Vilsmeier Reagent at 0 °C Stir->Slow Substrate Addition Substrate Solution Prepare Substrate in Anhydrous Solvent Substrate Solution->Slow Substrate Addition Monitor Reaction Monitor by TLC/LC-MS Slow Substrate Addition->Monitor Reaction Quench Carefully Quench with Crushed Ice Monitor Reaction->Quench Neutralize Neutralize with Sat. NaHCO3 Quench->Neutralize Extract Extract Product Neutralize->Extract

Issue 2: Low or No Product Yield

Question: My reaction is not yielding the expected product, or the yield is very low. What are the possible causes?

Answer: Several factors can contribute to low or no product yield in a Vilsmeier-Haack reaction.

Potential Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[1]

    • Solution: Ensure all glassware is thoroughly oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.[1][2]

  • Insufficiently Reactive Substrate: Substrates with electron-withdrawing groups are less reactive and may require more forcing conditions.[1]

    • Solution: For less reactive substrates, a carefully optimized temperature profile may be necessary. Start at a low temperature and gradually increase it while monitoring the reaction progress by TLC or GC.[1] Depending on the substrate's reactivity, reaction temperatures can range from below 0°C to as high as 80°C.[4]

  • Purity of Reagents: The quality of DMF and POCl₃ is crucial. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.[1]

    • Solution: Use freshly distilled or high-purity reagents.[1]

Issue 3: Formation of Chlorinated Byproducts

Question: I am observing a chlorinated byproduct in my reaction mixture. How can I prevent this?

Answer: Chlorination is a known side reaction, particularly when using phosphorus oxychloride. The Vilsmeier reagent itself, a chloroiminium salt, can act as a chlorinating agent.[3]

Solutions:

  • Lower Reaction Temperature: Higher temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.[3]

  • Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as these may be less prone to this side reaction.[3][5][6]

  • Prompt Work-up: Perform the aqueous work-up promptly and efficiently to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.[3]

G cluster_problems Observed Issues cluster_solutions Corrective Actions Problem Problem Uncontrolled Exotherm / Tar Uncontrolled Exotherm / Tar Problem->Uncontrolled Exotherm / Tar Low / No Yield Low / No Yield Problem->Low / No Yield Chlorinated Byproduct Chlorinated Byproduct Problem->Chlorinated Byproduct Solution Solution Strict Temp. Control Strict Temp. Control Uncontrolled Exotherm / Tar->Strict Temp. Control Cause: Overheating Slow Reagent Addition Slow Reagent Addition Uncontrolled Exotherm / Tar->Slow Reagent Addition Cause: Overheating Strict Temp. Control->Solution Slow Reagent Addition->Solution Use Anhydrous Conditions Use Anhydrous Conditions Low / No Yield->Use Anhydrous Conditions Cause: Inactive Reagent Optimize Temperature Optimize Temperature Low / No Yield->Optimize Temperature Cause: Low Substrate Reactivity Use Anhydrous Conditions->Solution Optimize Temperature->Solution Lower Reaction Temp. Lower Reaction Temp. Chlorinated Byproduct->Lower Reaction Temp. Cause: Side Reaction Use Alternative Reagents Use Alternative Reagents Chlorinated Byproduct->Use Alternative Reagents Cause: Side Reaction Lower Reaction Temp.->Solution Use Alternative Reagents->Solution

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with the Vilsmeier-Haack reaction?

A1: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice or water is also highly exothermic and must be done slowly and with caution.[2]

Q2: How does substrate reactivity influence the reaction conditions?

A2: Electron-rich aromatic and heterocyclic compounds are good substrates for this reaction.[7][8] The reactivity of five-membered heterocycles follows the trend: pyrrole > furan > thiophene.[1] More reactive substrates will undergo formylation under milder conditions (lower temperatures), while less reactive substrates, such as those with electron-withdrawing groups, may require higher temperatures or longer reaction times.[1][4]

Q3: How can I monitor the progress of my Vilsmeier-Haack reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] To do this, a small aliquot of the reaction mixture should be carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate or analyzed by LC-MS.[2]

Q4: What is the ideal stoichiometric ratio of reagents?

A4: To avoid over-formylation, especially with highly activated substrates, it is important to carefully control the stoichiometry. A good starting point for optimization is a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate.[3]

Q5: What is the appearance of a properly formed Vilsmeier reagent?

A5: When POCl₃ is added to DMF, the mixture often becomes a yellowish, crystalline mass.[1] However, it can also be colorless.[9] The formation of a white precipitate that may solidify has also been reported.[9] The color can be influenced by the purity of the starting materials.[9]

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Issue if DeviatedReference
Reagent Formation Temp. 0 °C to 10 °CUncontrolled exotherm, degradation[1]
Reaction Temperature 0 °C to 80 °C (substrate dependent)Low yield (if too low), side reactions (if too high)[4]
Vilsmeier Reagent:Substrate 1:1 to 1.5:1Over-formylation[3]

Detailed Experimental Protocol

General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is assembled.[1]

  • Vilsmeier Reagent Formation:

    • Anhydrous DMF (3.0 equivalents) is added to the reaction flask.[1]

    • The flask is cooled to 0 °C using an ice bath.[1]

    • Freshly distilled POCl₃ (1.1 equivalents) is added dropwise via a syringe with vigorous stirring, ensuring the internal temperature is maintained below 10 °C.[1] The mixture will typically form a yellowish, crystalline mass.[1]

  • Formylation:

    • The aromatic substrate (1.0 equivalent) is dissolved in a suitable anhydrous solvent.

    • This solution is added dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[3]

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed (typically 1-2 hours).[2][3]

  • Work-up:

    • The reaction mixture is cooled in an ice bath and then carefully and slowly quenched by adding crushed ice.[1][2]

    • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8). This step is highly exothermic.[1][2]

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1][2]

    • The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2] The crude product can then be purified by column chromatography, distillation, or recrystallization.

References

Technical Support Center: Post-Synthesis Purification of 5-(diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(diethylamino)furan-2-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude product is a dark, oily residue after synthesis and initial work-up.

Possible Cause: This is a common observation and is likely due to the presence of unreacted starting materials, byproducts from the Vilsmeier-Haack reaction, and potentially some polymerization of the product or starting materials. Furan derivatives can be sensitive and may darken upon exposure to air and light.[1]

Troubleshooting Steps:

  • Initial Assessment: Before proceeding with purification, it is advisable to obtain a crude ¹H NMR spectrum to get a preliminary idea of the product-to-impurity ratio. This can help in choosing the most appropriate purification strategy.

  • Primary Purification Method: The recommended first-line purification technique is column chromatography on silica gel.[2] Due to the polar nature of the diethylamino group, a solvent system with a moderate polarity will likely be required.

  • Alternative for Thermally Stable Compounds: If the compound is known to be thermally stable, vacuum distillation can be an effective method for purification, especially for larger scale reactions. However, care must be taken as many furan derivatives are heat-sensitive.[1]

Issue 2: Low yield and/or product decomposition during silica gel column chromatography.

Possible Cause: Silica gel is acidic and can cause the degradation of acid-sensitive compounds like many furan derivatives. The electron-rich nature of the furan ring in this compound makes it susceptible to acid-catalyzed decomposition or polymerization on the column.

Troubleshooting Steps:

  • Neutralize the Silica Gel: To mitigate decomposition, create a slurry of the silica gel in the desired mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Be aware that this will likely alter the elution profile, so the solvent system will need to be re-optimized using Thin Layer Chromatography (TLC).

  • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.

  • Work at Lower Temperatures: If possible, running the column at a lower temperature (e.g., in a cold room) can help to minimize thermal degradation.

Issue 3: Recrystallization attempts fail to yield pure crystals or result in an oil.

Possible Cause: The choice of solvent is critical for successful recrystallization. An inappropriate solvent may be too good or too poor at dissolving the compound at different temperatures. Oiling out can occur if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Use a Solvent Pair: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common solvent pair for similar compounds is dichloromethane and hexane.[3]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: Common impurities include unreacted 2-(diethylamino)furan, residual dimethylformamide (DMF) from the Vilsmeier reagent, and various phosphorylated byproducts from the phosphorus oxychloride. Additionally, side-reactions on the furan ring or polymerization can lead to colored, high-molecular-weight impurities.

Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?

A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexanes and ethyl acetate. Based on protocols for similar furan derivatives, a gradient elution starting from a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 or even 1:1) is likely to provide good separation.[4] For 5-propylfuran-2-carbaldehyde, a close analog, a mobile phase of 15:1 hexanes/ethyl acetate has been used effectively.[2]

Q3: Can I purify this compound by distillation?

A3: Distillation under reduced pressure (vacuum distillation) can be a viable purification method for liquid furan derivatives that are thermally stable. This method is particularly useful for removing non-volatile impurities. However, it is crucial to first determine the thermal stability of your compound, as many furans are prone to decomposition at elevated temperatures.

Q4: How can I best store the purified this compound to prevent degradation?

A4: To prevent degradation, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended). Protection from light by using an amber-colored vial is also advisable to prevent photochemical decomposition.

Data Presentation

The following tables summarize typical quantitative data for the purification of furan-2-carbaldehyde derivatives by column chromatography.

Table 1: Column Chromatography Purification Data for a Furan-2-Carbaldehyde Analog

ParameterValueReference
Compound 5-Propylfuran-2-carbaldehydeBenchChem
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase 15:1 Hexanes/Ethyl Acetate[2]
Typical Yield 83%[2]
Purity (by ¹H NMR) >95%[2]
Appearance Yellow oil[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from a standard procedure for the purification of a furan-2-carbaldehyde derivative and is expected to be effective for this compound.[2]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Procedure:

  • Preparation of the Mobile Phase: Prepare a stock solution of 15:1 (v/v) hexanes:ethyl acetate. Prepare other mixtures of varying polarity (e.g., 9:1, 4:1, 1:1) for gradient elution if necessary.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexanes:ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Packing the Chromatography Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-polarity solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase, collecting the eluent in fractions.

    • Gradually increase the polarity of the mobile phase as needed based on TLC monitoring.

  • Monitoring the Separation:

    • Collect fractions and monitor their composition by TLC.

    • Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Purification start Crude Product (Dark, Oily Residue) assess Crude ¹H NMR Analysis start->assess column_chrom Column Chromatography on Silica Gel assess->column_chrom Primary Route distillation Vacuum Distillation assess->distillation If Thermally Stable low_yield Low Yield or Decomposition? column_chrom->low_yield pure_product Pure Product distillation->pure_product recryst_fail Recrystallization Fails (Oiling Out)? low_yield->recryst_fail No neutralize_silica Neutralize Silica Gel (e.g., with Et₃N) low_yield->neutralize_silica Yes alt_stationary Use Alternative Stationary Phase (e.g., Alumina) low_yield->alt_stationary Yes solvent_screen Systematic Solvent Screening recryst_fail->solvent_screen Yes solvent_pair Use a Solvent Pair (e.g., DCM/Hexane) recryst_fail->solvent_pair Yes recryst_fail->pure_product No, successful neutralize_silica->column_chrom alt_stationary->column_chrom solvent_screen->pure_product solvent_pair->pure_product Experimental_Workflow_Column_Chromatography Experimental Workflow for Column Chromatography prep_mobile_phase 1. Prepare Mobile Phase (Hexanes:Ethyl Acetate) tlc_analysis 2. TLC Analysis (Determine Rf) prep_mobile_phase->tlc_analysis pack_column 3. Pack Column (Silica Gel Slurry) tlc_analysis->pack_column load_sample 4. Load Crude Sample pack_column->load_sample elute_collect 5. Elute and Collect Fractions load_sample->elute_collect monitor_fractions 6. Monitor Fractions by TLC elute_collect->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure remove_solvent 8. Remove Solvent (Rotary Evaporator) combine_pure->remove_solvent final_product Purified Product remove_solvent->final_product

References

Characterization of byproducts in the synthesis of 5-(diethylamino)furfural

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(diethylamino)furfural. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-(diethylamino)furfural?

The synthesis of 5-(diethylamino)furfural typically commences with a readily available furan derivative. The most common precursors are 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF). These compounds provide the necessary furan-aldehyde backbone onto which the diethylamino group can be introduced.

Q2: Which synthetic route is most commonly employed to introduce the diethylamino group?

Reductive amination is a prevalent method for synthesizing 5-(diethylamino)furfural from a suitable furfural precursor like HMF. This one-pot reaction involves the formation of an enamine or iminium ion intermediate from the reaction of the furfural's aldehyde group with diethylamine, which is then reduced in situ to the desired amine.

Q3: What are the primary byproducts I should expect in the synthesis of 5-(diethylamino)furfural via reductive amination of HMF?

The main challenge in the reductive amination of HMF is achieving selectivity for the aldehyde group while avoiding reactions at other sites in the molecule.[1] The product distribution is highly dependent on the catalyst and reaction conditions.[1]

Expected Byproducts:

  • Over-hydrogenation of the furan ring: The furan ring is susceptible to hydrogenation, which can lead to the formation of the corresponding tetrahydrofuran derivative, (5-(diethylaminomethyl)tetrahydrofuran-2-yl)methanol.[2]

  • Reduction of the aldehyde group: The aldehyde group of the starting material can be reduced to an alcohol, yielding 2,5-bis(hydroxymethyl)furan (BHMF).[1]

  • Hydrodeoxygenation: The hydroxymethyl group can be reduced to a methyl group.[1]

  • Polymerization/Humins: Furfural derivatives are prone to polymerization, especially under acidic conditions or at elevated temperatures, resulting in the formation of dark, insoluble polymeric materials known as humins.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Suboptimal reaction conditions (temperature, pressure, reaction time).Systematically optimize reaction parameters. For instance, in reductive amination, lower temperatures may favor the desired product over hydrogenation byproducts.
Catalyst deactivation or inappropriate catalyst choice.Ensure the catalyst is active and suitable for the specific transformation. For reductive aminations, catalysts like Ni@C have shown high selectivity.[2]
Formation of significant amounts of byproducts.Refer to the byproduct characterization section and adjust reaction conditions to minimize their formation. For example, using a milder reducing agent might prevent over-hydrogenation.
Presence of a dark, insoluble precipitate (humins) Reaction conditions are too harsh (high temperature or strong acidity).Employ milder reaction conditions. If acidic conditions are necessary, consider using a weaker acid or a shorter reaction time.[3]
High concentration of starting material.Lower the initial concentration of the furfural derivative.
Difficulty in purifying the final product Presence of structurally similar byproducts.A combination of purification techniques may be necessary. Consider column chromatography with a carefully selected eluent system, followed by crystallization or distillation under reduced pressure.
Thermal instability of the product.Avoid high temperatures during purification. Utilize vacuum distillation at the lowest possible temperature.
Formation of unexpected byproducts Contaminants in starting materials or solvents.Ensure the purity of all reagents and solvents before use.
Air (oxygen) sensitivity of reactants or products.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Byproduct Characterization Data

The following table summarizes the expected major byproducts and their key characteristics, which can aid in their identification.

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Signature (NMR/MS)
(5-(diethylaminomethyl)tetrahydrofuran-2-yl)methanolC10H21NO2187.28Absence of furanic protons in 1H NMR; molecular ion peak at m/z 187.
2,5-bis(hydroxymethyl)furan (BHMF)C6H8O3128.13Absence of the aldehyde proton and presence of two hydroxymethyl groups in 1H NMR; molecular ion peak at m/z 128.
5-Methyl-N,N-diethyl-2-furfurylamineC10H17NO167.25Presence of a methyl group signal instead of a hydroxymethyl group in 1H NMR; molecular ion peak at m/z 167.
Polymeric HuminsN/A (mixture)High and variableBroad, unresolved signals in NMR; insolubility in common solvents.

Experimental Protocols

General Protocol for Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

  • Reaction Setup: In a high-pressure reactor, combine 5-hydroxymethylfurfural (1 equivalent), diethylamine (1.5-2 equivalents), a suitable solvent (e.g., ethanol or THF), and the chosen heterogeneous catalyst (e.g., a supported Nickel or Palladium catalyst).

  • Reaction Conditions: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas (the pressure will be catalyst and system dependent). Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel, followed by vacuum distillation or crystallization to obtain pure 5-(diethylamino)furfural.

Protocol for Characterization of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a suitable upper limit (e.g., 400).

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns with known spectra in a database (e.g., NIST) to identify the byproducts.

Visualizations

Byproduct_Formation_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) Desired_Product 5-(diethylamino)furfural HMF->Desired_Product Reductive Amination (Desired Pathway) Over_Hydrogenation Ring Hydrogenation Product ((5-(diethylaminomethyl)tetrahydrofuran-2-yl)methanol) HMF->Over_Hydrogenation Excess Reducing Agent/ Harsh Conditions Aldehyde_Reduction Aldehyde Reduction Product (2,5-bis(hydroxymethyl)furan) HMF->Aldehyde_Reduction Reduction Humins Polymeric Humins HMF->Humins Acid/Heat Diethylamine Diethylamine

Caption: Potential reaction pathways in the synthesis of 5-(diethylamino)furfural.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Pressure) Low_Yield->Optimize_Conditions Yes Success Successful Synthesis Low_Yield->Success No, yield is high Characterize_Byproducts Characterize Byproducts (GC-MS, NMR) Impure_Product->Characterize_Byproducts Yes Impure_Product->Success No, product is pure Humins_Check Dark Precipitate (Humins)? Impure_Product->Humins_Check No Check_Catalyst Check Catalyst Activity/ Change Catalyst Optimize_Conditions->Check_Catalyst Check_Catalyst->Start Improve_Purification Improve Purification Method (Chromatography, Distillation) Characterize_Byproducts->Improve_Purification Check_Reagents Check Reagent Purity Improve_Purification->Check_Reagents Check_Reagents->Start Humins_Check->Success No Milder_Conditions Use Milder Conditions (Lower Temp/Acidity) Humins_Check->Milder_Conditions Yes Milder_Conditions->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Stability issues of 5-(diethylamino)furan-2-carbaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(diethylamino)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many furan-2-carbaldehyde derivatives, the primary stability concerns for this compound are its susceptibility to oxidation and polymerization.[1] These degradation processes can be accelerated by several factors, including:

  • Exposure to Air (Oxygen): The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-(diethylamino)furan-2-carboxylic acid.[1]

  • Light Exposure: Photochemical reactions can generate free radicals, initiating polymerization and other degradation pathways. This is often visually observed as a darkening or change in the color of the compound.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of both oxidation and polymerization reactions.[1]

  • Presence of Acids and Bases: Strong acids and bases can act as catalysts for polymerization, leading to the formation of insoluble, resinous materials.[1]

The electron-donating nature of the diethylamino group at the 5-position is expected to influence the electron density of the furan ring and the reactivity of the aldehyde group compared to unsubstituted furfural.

Q2: How should this compound be properly stored?

A2: To minimize degradation and ensure the integrity of the compound, the following storage conditions are recommended:

  • Temperature: For short- to medium-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing in a suitable container is recommended.[1]

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Light Protection: Keep the compound in an amber or opaque container to shield it from light.[1]

  • Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a secure cap, to prevent exposure to air and moisture.[1]

Q3: What are the visual indicators of this compound degradation?

A3: Degradation of the compound can often be identified by the following visual cues:

  • Color Change: A noticeable change from its initial color to a darker yellow, brown, or even reddish-brown hue is a common sign of degradation.

  • Formation of Precipitate: The appearance of solid particles or a resinous, insoluble deposit is indicative of polymerization.[1]

If any of these signs are observed, it is recommended to assess the purity of the sample using an appropriate analytical technique before use.

Q4: How does the choice of solvent impact the stability of this compound?

A4: The choice of solvent can significantly influence the stability of this compound. While specific quantitative data for this compound is limited, general principles of chemical stability apply:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and may facilitate degradation pathways such as oxidation. The aldehyde group's reactivity can be affected by solvation effects.

  • Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, dichloromethane): Aprotic solvents are generally preferred for storing and handling aldehydes to minimize solvent-mediated degradation. However, the inherent reactivity of the compound with residual water or impurities in the solvent should still be considered.

For reactions, the choice of solvent will be dictated by the specific chemistry being performed, but for storage of solutions, a dry, aprotic solvent is generally the safer choice.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solution turns dark brown upon storage. Oxidation and/or polymerization due to exposure to air and light.1. Ensure the storage container is properly sealed and protected from light. 2. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Before use, verify the purity of the solution using a suitable analytical method like HPLC or ¹H NMR.
A solid precipitate forms in the solution. Polymerization, potentially catalyzed by acidic or basic impurities, or prolonged storage at elevated temperatures.1. It is not recommended to use the sample if a significant amount of precipitate is present, as it is likely a polymer and difficult to remove. 2. For future prevention, ensure storage at low temperatures and away from potential contaminants. Use high-purity solvents.
Analytical results (e.g., HPLC, NMR) show decreasing purity over time. Gradual degradation of the compound.1. If purity has compromised, consider re-purification (e.g., by chromatography) if feasible, or obtain a fresh batch of the compound. 2. Review storage conditions to ensure they are optimal for minimizing degradation.
Inconsistent experimental results. Degradation of the stock solution, leading to lower effective concentrations of the active compound.1. Prepare fresh solutions of this compound before each experiment. 2. Routinely check the purity of the solid compound and stock solutions.

Quantitative Stability Data

SolventSolvent TypeExpected Relative StabilityPotential Degradation Pathways
Dichloromethane (DCM)Aprotic, Non-polarHighMinimal; potential for slow oxidation if exposed to air.
Acetonitrile (ACN)Aprotic, PolarHighMinimal; ensure use of dry solvent.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarModerateCan promote oxidation over long-term storage, especially if not anhydrous.
Methanol (MeOH)Protic, PolarModerate to LowPotential for acetal formation and solvent-mediated oxidation.
Water (Aqueous Buffers)Protic, PolarLowSusceptible to oxidation and other hydrolytic degradation pathways, pH-dependent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the formation of degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

4. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Monitor for the appearance of new peaks over time, which would indicate the formation of degradation products.

Protocol 2: Forced Degradation Study

This protocol describes a method to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in the following solvents/conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral Hydrolysis: Water

    • Solvent Stability: Dichloromethane, Acetonitrile, Methanol, DMSO

2. Stress Conditions:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • For photostability, expose a solution in a quartz cuvette to a light source (as per ICH Q1B guidelines) and compare it to a sample kept in the dark.

3. Analysis:

  • At each time point, withdraw an aliquot of each solution, neutralize if necessary, and dilute to the working concentration for HPLC analysis using the method described in Protocol 1.

  • Analyze the samples to determine the percentage of degradation and identify the major degradation products by comparing the chromatograms to that of an unstressed sample.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid 5-(diethylamino)furan- 2-carbaldehyde (Solid) prep_solution Prepare Solutions in Different Solvents prep_solid->prep_solution stress_acid Acidic (HCl) prep_solution->stress_acid stress_base Basic (NaOH) prep_solution->stress_base stress_oxidative Oxidative (H2O2) prep_solution->stress_oxidative stress_thermal Thermal (40°C) prep_solution->stress_thermal stress_photo Photolytic prep_solution->stress_photo hplc_analysis HPLC-UV Analysis stress_acid->hplc_analysis stress_base->hplc_analysis stress_oxidative->hplc_analysis stress_thermal->hplc_analysis stress_photo->hplc_analysis purity_assessment Purity Assessment hplc_analysis->purity_assessment degradation_products Identification of Degradation Products hplc_analysis->degradation_products

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways parent This compound oxidized 5-(diethylamino)furan-2-carboxylic acid parent->oxidized Oxidation (O2, light, heat) polymer Polymeric/Resinous Products parent->polymer Polymerization (acid/base catalysis, heat, light)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(diethylamino)furan-2-carbaldehyde and 5-(dimethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 5-(diethylamino)furan-2-carbaldehyde and 5-(dimethylamino)furan-2-carbaldehyde. These compounds are of interest in synthetic chemistry and drug discovery due to the presence of the furan scaffold and the electron-donating amino substituents, which can modulate their biological activity. While direct comparative experimental studies are limited in the published literature, this guide will draw upon established principles of organic chemistry to predict and compare their reactivity, supported by general experimental protocols and theoretical data.

Theoretical Background: Electronic and Steric Effects

The reactivity of the aldehyde group in 5-substituted furan-2-carbaldehydes is significantly influenced by the electronic and steric nature of the substituent at the 5-position. Both the dimethylamino and diethylamino groups are strong electron-donating groups through resonance (+M effect), which increases the electron density of the furan ring and, consequently, the carbonyl carbon. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.

Electronic Effects: The diethylamino group is generally considered a slightly stronger electron-donating group than the dimethylamino group due to the greater positive inductive effect (+I) of the two ethyl groups compared to the two methyl groups. This would suggest that this compound might be slightly less reactive towards nucleophiles than its dimethylamino counterpart.

Steric Effects: The diethylamino group is significantly bulkier than the dimethylamino group. This increased steric hindrance around the furan ring could potentially hinder the approach of nucleophiles to the aldehyde group, further reducing the reactivity of this compound in comparison to 5-(dimethylamino)furan-2-carbaldehyde.

Based on these theoretical considerations, it is predicted that 5-(dimethylamino)furan-2-carbaldehyde would be the more reactive of the two compounds towards nucleophilic addition reactions due to a combination of slightly weaker electron donation and significantly lower steric hindrance.

Physicochemical and Spectroscopic Data

PropertyThis compound5-(dimethylamino)furan-2-carbaldehyde
CAS Number 22868-59-33680-93-1
Molecular Formula C₉H₁₃NO₂C₇H₉NO₂
Molecular Weight 167.21 g/mol 139.15 g/mol
Appearance Liquid or Solid or Semi-solidSolid
Predicted ¹H NMR
Aldehyde-H (s)~9.4 ppm~9.4 ppm
Furan-H (d)~7.0 ppm, ~6.0 ppm~7.0 ppm, ~6.0 ppm
N-CH₂ (q)~3.4 ppm-
N-CH₃ (s)-~3.1 ppm
CH₃ (t)~1.2 ppm-
Predicted ¹³C NMR
C=O~175 ppm~175 ppm
Furan Ring Carbons~160, 150, 120, 105 ppm~160, 150, 120, 105 ppm
N-CH₂~45 ppm-
N-CH₃-~40 ppm
CH₃~13 ppm-
Predicted IR (cm⁻¹)
C=O Stretch~1660-1670~1660-1670
C-N Stretch~1340~1350

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these two aldehydes, a series of competitive reactions or parallel reactions under identical conditions can be performed. Below are detailed protocols for two common reactions used to assess aldehyde reactivity.

Protocol 1: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate and yield for the condensation of this compound and 5-(dimethylamino)furan-2-carbaldehyde with an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • 5-(dimethylamino)furan-2-carbaldehyde

  • Malononitrile

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Round-bottom flasks, reflux condensers, magnetic stirrers

  • Thin-layer chromatography (TLC) plates and chamber

  • High-performance liquid chromatography (HPLC) instrument

Procedure:

  • Set up two identical reaction flasks. In Flask A, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 20 mL of anhydrous ethanol.

  • In Flask B, dissolve 5-(dimethylamino)furan-2-carbaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of anhydrous ethanol.

  • To each flask, add a catalytic amount of piperidine (0.1 mmol).

  • Stir both reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., every 15 minutes).

  • After a set time (e.g., 2 hours), or upon completion, quench the reactions by adding 20 mL of water.

  • Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.

  • Determine the yield of the product from each reaction.

  • For a more quantitative comparison, the reaction kinetics can be followed by taking aliquots at different time points and analyzing them by HPLC to determine the rate of consumption of the starting aldehydes.

Protocol 2: Comparative Wittig Reaction

Objective: To compare the yield of the olefination reaction of the two aldehydes with a Wittig reagent.

Materials:

  • This compound

  • 5-(dimethylamino)furan-2-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flasks, syringes, magnetic stirrers

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, argon-purged flask, suspend methyltriphenylphosphonium bromide (11 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (11 mmol) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Prepare two separate, identical reaction flasks. In Flask A, dissolve this compound (10 mmol) in 10 mL of anhydrous THF. In Flask B, dissolve 5-(dimethylamino)furan-2-carbaldehyde (10 mmol) in 10 mL of anhydrous THF.

  • Cool both aldehyde solutions to 0 °C.

  • To each flask, add half of the prepared ylide solution (5.5 mmol) dropwise.

  • Allow the reactions to warm to room temperature and stir for 4 hours.

  • Quench the reactions by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography and determine the yield of the corresponding alkene for each reaction.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for a comprehensive comparison of the reactivity of the two aldehydes.

G Workflow for Reactivity Comparison cluster_synthesis Synthesis & Characterization cluster_reactivity Reactivity Studies cluster_analysis Data Analysis & Comparison Synthesis_DEAF Synthesis of 5-(diethylamino) furan-2-carbaldehyde Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis_DEAF->Characterization Synthesis_DMAF Synthesis of 5-(dimethylamino) furan-2-carbaldehyde Synthesis_DMAF->Characterization Knoevenagel Knoevenagel Condensation Characterization->Knoevenagel Wittig Wittig Reaction Characterization->Wittig Other_Reactions Other Nucleophilic Additions (e.g., Grignard, Reduction) Characterization->Other_Reactions Yield_Comparison Compare Reaction Yields Knoevenagel->Yield_Comparison Kinetics_Comparison Compare Reaction Kinetics (HPLC) Knoevenagel->Kinetics_Comparison Wittig->Yield_Comparison Wittig->Kinetics_Comparison Other_Reactions->Yield_Comparison Other_Reactions->Kinetics_Comparison Conclusion Draw Conclusions on Relative Reactivity Yield_Comparison->Conclusion Kinetics_Comparison->Conclusion

Caption: Workflow for comparing the reactivity of the two aldehydes.

Conclusion

Based on fundamental principles of organic chemistry, 5-(dimethylamino)furan-2-carbaldehyde is predicted to be more reactive than this compound in nucleophilic addition reactions. This is attributed to the lower steric hindrance and slightly weaker electron-donating character of the dimethylamino group compared to the diethylamino group. The provided experimental protocols offer a framework for researchers to empirically validate this prediction and quantify the reactivity difference. Such studies are crucial for selecting the appropriate starting materials and optimizing reaction conditions in the synthesis of novel compounds for various applications, including drug development.

A Comparative Spectroscopic Analysis of 5-Substituted Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of key 5-substituted furan-2-carbaldehyde derivatives. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

This document aims to serve as a valuable resource for the identification and characterization of 5-nitrofuran-2-carbaldehyde, 5-hydroxymethylfuran-2-carbaldehyde, 5-methylfuran-2-carbaldehyde, and 5-bromofuran-2-carbaldehyde. The presented data, summarized in clear, comparative tables, highlights the influence of the 5-substituent on the spectroscopic fingerprints of the furan ring system.

Spectroscopic Data Comparison

The following tables provide a summary of the key spectroscopic data obtained for the four furan-2-carbaldehyde derivatives.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde, as well as vibrations of the furan ring and the respective substituent.

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Furan Ring Vibrations (cm⁻¹)Other Key Bands (cm⁻¹)
5-Nitrofuran-2-carbaldehyde ~1680 - 1700~2850, ~2750~1580, ~1470, ~1350~1530 & ~1340 (NO₂)
5-Hydroxymethylfuran-2-carbaldehyde ~1670~2830, ~2740~1570, ~1520, ~1020~3350 (broad, O-H), ~1015 (C-O)
5-Methylfuran-2-carbaldehyde ~1675~2820, ~2730~1580, ~1510, ~1025~2920, ~2860 (C-H, methyl)
5-Bromofuran-2-carbaldehyde ~1678~2860, ~2760~1570, ~1450, ~1020~590 (C-Br)
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectra provide valuable information about the electronic environment of the protons on the furan ring and the substituent. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the 5-substituent. All data is reported in ppm (δ) relative to a TMS standard.

CompoundAldehyde H (s)Furan H-3 (d)Furan H-4 (d)Substituent ProtonsSolvent
5-Nitrofuran-2-carbaldehyde ~9.7~7.7~7.4-CDCl₃
5-Hydroxymethylfuran-2-carbaldehyde 9.53[1]7.23 (d, J=3.5 Hz)6.52 (d, J=3.5 Hz)[1]4.69 (s, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH)CDCl₃[1]
5-Methylfuran-2-carbaldehyde 9.51[2]7.18 (d, J=3.4 Hz)6.25 (d, J=3.4 Hz)2.42 (s, 3H, -CH₃)[2]CDCl₃[2]
5-Bromofuran-2-carbaldehyde ~9.5~7.2~6.6-CDCl₃
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectra reveal the carbon framework of the molecules. The chemical shifts of the furan ring carbons and the carbonyl carbon are diagnostic of the substitution pattern. All data is reported in ppm (δ).

CompoundC=OC-2C-5C-3C-4Substituent Carbon(s)Solvent
5-Nitrofuran-2-carbaldehyde ~177~154~159~122~114--
5-Hydroxymethylfuran-2-carbaldehyde 178.00[1]152.07[1]161.44[1]123.86[1]110.05[1]57.17 (-CH₂OH)[1]CDCl₃[1]
5-Methylfuran-2-carbaldehyde 176.81[2]151.99[2]159.77[2]124.03[2]109.62[2]13.95 (-CH₃)[2]CDCl₃[2]
5-Bromofuran-2-carbaldehyde ~176~153~125~122~115--
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The base peak and major fragments are listed.

CompoundMolecular Ion (M⁺)Base Peak (m/z)Major Fragments (m/z)
5-Nitrofuran-2-carbaldehyde 141141111, 95, 83
5-Hydroxymethylfuran-2-carbaldehyde 126[1]97[1]126, 97, 69, 41[1]
5-Methylfuran-2-carbaldehyde 110109110, 109, 81, 53, 39
5-Bromofuran-2-carbaldehyde 174/176 (isotope pattern)174/17695, 67

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation : For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.

  • Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used. Electron Ionization (EI) is a common ionization method for these compounds.

  • Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent. For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source.

  • Data Acquisition : The instrument is set to scan over a mass range that includes the expected molecular ion. The ionization energy for EI is typically 70 eV.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of 5-substituted furan-2-carbaldehydes.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample 5-Substituted Furan-2-Carbaldehyde IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (Structure Elucidation) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Comparison Comparison of Spectroscopic Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: General workflow for spectroscopic analysis.

References

Comparative Analysis of the Biological Activity of 5-(Diethylamino)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 5-(diethylamino)furan-2-carbaldehyde, focusing on their potential as therapeutic agents. While data on the parent compound itself is limited in publicly accessible literature, derivatives of structurally similar compounds, particularly thiosemicarbazones, have demonstrated significant biological activities. This guide will focus on the anti-Alzheimer's potential of such derivatives, drawing comparisons from potent cholinesterase inhibitors derived from a related salicylaldehyde scaffold.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of thiosemicarbazone derivatives of a structurally related compound, 4-(diethylamino)salicylaldehyde, against key enzymes implicated in Alzheimer's disease: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These values provide a benchmark for the potential efficacy of analogous derivatives of this compound.

Compound IDDerivative ClassTarget EnzymeIC₅₀ (nM)[1]
5u 2,3-Dichloro-substituted thiosemicarbazoneAChE12.89
5a 2,3-Dichlorophenyl-substituted thiosemicarbazoneBChE124.72
Galantamine (Standard) -AChE101.24
Galantamine (Standard) -BChE261.62

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa) and/or normal cell lines (e.g., HEK293).[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

  • Solubilization solution (e.g., DMSO).[2][3]

  • 96-well flat-bottom sterile microplates.[3]

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM). A vehicle control (medium with DMSO) is included. The plates are then incubated for 24 or 48 hours.[2]

  • MTT Addition: After the treatment period, 10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours in the dark at 37°C.[2]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plates are gently agitated for 10 minutes.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains.

  • Mueller-Hinton Broth (MHB) or appropriate growth medium.[4]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well sterile microplates.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in the appropriate broth.

  • Serial Dilution: The test compounds are serially diluted in the broth within the wells of a 96-well plate to achieve a range of concentrations.[4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cholinesterase Inhibition Assay: Ellman's Method

This colorimetric assay is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme solution.

  • Phosphate buffer (0.1 M, pH 8.0).[5]

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[5]

  • Test compounds (inhibitors).

  • 96-well clear, flat-bottom microplate.[5]

  • Microplate reader capable of measuring absorbance at 412 nm.[5]

Procedure:

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the DTNB solution.

  • Enzyme Addition: Add the AChE or BChE solution to initiate the reaction. A control with solvent instead of the test compound is also prepared.

  • Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[6]

  • Substrate Addition: The reaction is started by adding the substrate (ATCI or BTCI).

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control. The IC₅₀ value is determined from the resulting dose-response curve.[6]

Visualizations

Signaling Pathway

G Hypothetical Neuroprotective Signaling Pathway Compound This compound Derivative AChE_BChE AChE / BChE Compound->AChE_BChE Inhibition Acetylcholine Increased Acetylcholine Levels AChE_BChE->Acetylcholine Reduced Hydrolysis Muscarinic_Receptors Muscarinic Receptors Acetylcholine->Muscarinic_Receptors Activation PI3K_Akt PI3K/Akt Pathway Muscarinic_Receptors->PI3K_Akt Activation CREB CREB Activation PI3K_Akt->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival and Synaptic Plasticity BDNF->Neuronal_Survival Promotion

Caption: Hypothetical signaling cascade for neuroprotection.

Experimental Workflow

G General Workflow for Biological Activity Screening cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 5-(Diethylamino)furan- 2-carbaldehyde Reaction Reaction with Thiosemicarbazide Start->Reaction Derivative Thiosemicarbazone Derivative Reaction->Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivative->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Derivative->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Ellman's Method) Derivative->Enzyme_Inhibition IC50 IC₅₀ / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme_Inhibition->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for synthesis and biological evaluation.

Logical Relationship

G Structural Relationship of Derivatives cluster_derivatives Derivative Classes Parent This compound (Parent Compound) Thiosemicarbazones Thiosemicarbazones Parent->Thiosemicarbazones Condensation Schiff_Bases Schiff Bases Parent->Schiff_Bases Condensation Chalcones Chalcones Parent->Chalcones Claisen-Schmidt Condensation Hydrazones Hydrazones Parent->Hydrazones Condensation

Caption: Relationship between parent compound and derivatives.

References

A Comparative Analysis of the Vilsmeier-Haack Reaction on Diverse Furan Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comparative analysis of the V-H reaction applied to various furan substrates, offering insights into reactivity, regioselectivity, and yields, supported by experimental data and detailed protocols. The reaction typically involves the use of a Vilsmeier reagent, an electrophilic iminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃).[3][4][5] This electrophile is then attacked by the electron-rich furan ring, leading to the introduction of a formyl (-CHO) group after hydrolysis.[6][7]

Reactivity and Regioselectivity of Furan Substrates

The inherent reactivity of the furan ring, which is greater than that of thiophene but less than that of pyrrole, makes it an excellent substrate for the Vilsmeier-Haack reaction.[4][8] The outcome of the reaction, particularly its regioselectivity, is significantly influenced by the nature and position of substituents on the furan ring.

  • Unsubstituted Furan : Furan undergoes formylation almost exclusively at the α-position (C2) to yield furan-2-carbaldehyde, often in near-quantitative yields under optimized conditions.[3][9] This high regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during the electrophilic attack at the C2 position.

  • Electron-Donating Groups (EDGs) : Furans bearing electron-donating groups, such as alkyl groups, exhibit enhanced reactivity towards the Vilsmeier reagent.

    • 2-Methylfuran : Formylation occurs at the vacant C5 position.

    • 3-Methylfuran : The directing effect of the methyl group and the inherent preference for α-substitution lead to formylation primarily at the C2 position.

  • Electron-Withdrawing Groups (EWGs) : The presence of electron-withdrawing groups on the furan ring deactivates it towards electrophilic substitution, necessitating more forcing reaction conditions (e.g., higher temperatures or longer reaction times).[8] This, however, increases the risk of substrate degradation or polymerization.[8] Careful optimization of the temperature is crucial for a successful outcome with these substrates.[8]

  • Steric Hindrance : When both α-positions (C2 and C5) are occupied, as in the case of 2,5-dimethylfuran, formylation is directed to the β-position (C3), although this is generally less favorable and may require more forcing conditions.[8]

Data Presentation: Vilsmeier-Haack Reaction on Various Furans

The following table summarizes the typical outcomes of the Vilsmeier-Haack reaction on different furan substrates. Note that yields are highly dependent on the specific reaction conditions.

Furan SubstrateSubstituent TypeMajor ProductTypical Yield (%)Reference
FuranUnsubstitutedFuran-2-carbaldehyde~95%[3][9]
2-MethylfuranElectron-Donating5-Methylfuran-2-carbaldehydeHigh
3-MethylfuranElectron-Donating3-Methylfuran-2-carbaldehydeHigh
2,5-DimethylfuranElectron-Donating2,5-Dimethylfuran-3-carbaldehydeModerate[8]
Furan-2-carboxylic acidElectron-Withdrawing5-Formylfuran-2-carboxylic acidVariable

Mandatory Visualization

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 VilsmeierReagent Vilsmeier Reagent (Iminium Salt) Intermediate1->VilsmeierReagent - OPOCl2- SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Furan Furan Substrate Furan->SigmaComplex + Vilsmeier Reagent IminiumIntermediate Iminium Intermediate SigmaComplex->IminiumIntermediate - H+ Product Formyl Furan IminiumIntermediate->Product + H2O (Hydrolysis) Experimental_Workflow A 1. Reagent Preparation - Add POCl3 dropwise to DMF at 0-10°C - Stir for 30 min to form Vilsmeier Reagent B 2. Formylation Reaction - Add furan substrate solution to the reagent at 0°C - Allow to warm to room temperature and stir A->B C 3. Reaction Quench & Work-up - Pour mixture into ice-cold NaOAc solution - Stir to hydrolyze B->C D 4. Extraction - Extract the aqueous mixture with an organic solvent (e.g., Et2O, DCM) C->D E 5. Purification - Dry organic layer over Na2SO4 - Concentrate under reduced pressure D->E F 6. Final Product - Purify residue by distillation or column chromatography E->F

References

Validating the Structure of 5-(diethylamino)furan-2-carbaldehyde: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 5-(diethylamino)furan-2-carbaldehyde. We present predicted data for the target molecule and compare it with a potential isomer, 2-(diethylamino)furan-3-carbaldehyde, to illustrate how these powerful analytical techniques can differentiate between structural possibilities.

Introduction

This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its chemical structure consists of a furan ring substituted with a diethylamino group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. Accurate structural validation is paramount to ensure the purity and identity of the compound for further studies and applications. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data from structurally similar compounds. The electron-donating nature of the diethylamino group is expected to significantly influence the chemical shifts of the furan ring protons and carbons, shielding them (shifting them to a lower ppm value) compared to unsubstituted furan-2-carbaldehyde.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Aldehyde CHO~9.4~175Typical range for aldehyde protons and carbons on an aromatic ring.
Furan H-3~6.9~120Doublet, expected to be upfield due to the electron-donating diethylamino group at the 5-position.
Furan H-4~5.4~95Doublet, significantly shielded by the adjacent electron-donating diethylamino group.
N-CH₂~3.4 (quartet)~45Methylene protons adjacent to the nitrogen atom.
N-CH₂CH₃~1.2 (triplet)~14Methyl protons of the ethyl group.
Furan C-2-~155Carbon bearing the aldehyde, deshielded.
Furan C-5-~165Carbon bearing the diethylamino group, significantly deshielded by the nitrogen atom.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Notes
167[M]⁺Molecular ion peak, corresponding to the molecular weight of C₉H₁₃NO₂.
152[M-CH₃]⁺Loss of a methyl group from one of the ethyl substituents.
138[M-CHO]⁺Loss of the formyl radical.
124[M-C₂H₅]⁺Loss of an ethyl group.

Comparison with an Isomeric Alternative: 2-(diethylamino)furan-3-carbaldehyde

To demonstrate the validation process, we will compare the predicted data for our target compound with that of a hypothetical isomer, 2-(diethylamino)furan-3-carbaldehyde.

Table 3: Predicted ¹H and ¹³C NMR Data for 2-(diethylamino)furan-3-carbaldehyde

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Differences from Target Molecule
Aldehyde CHO~9.8~185Aldehyde at the 3-position is expected to be more deshielded.
Furan H-4~6.5~115Different coupling pattern and chemical shift compared to H-3 and H-4 in the target.
Furan H-5~7.2~145Different coupling pattern and chemical shift.
N-CH₂~3.5 (quartet)~48
N-CH₂CH₃~1.3 (triplet)~15
Furan C-2-~160
Furan C-3-~125

Table 4: Predicted Mass Spectrometry Data for 2-(diethylamino)furan-3-carbaldehyde

m/z Value Proposed Fragment Notes
167[M]⁺Molecular ion peak would be the same as the target molecule.
152[M-CH₃]⁺Fragmentation pattern is expected to be similar, but relative intensities may differ.
138[M-CHO]⁺

The key to distinguishing these isomers lies in the ¹H and ¹³C NMR spectra. The chemical shifts and, most importantly, the coupling patterns of the furan ring protons would be distinctly different.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Spectral width: -10 to 220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS Acquisition (for accurate mass):

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode.

    • Mass range: 50-500 m/z.

  • EI-MS Acquisition (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or through a GC inlet.

    • Electron energy: 70 eV.

    • Mass range: 20-300 m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation synthesis Synthesize Compound nmr Acquire 1H and 13C NMR Spectra synthesis->nmr ms Acquire Mass Spectrum synthesis->ms compare Compare Experimental and Predicted Data nmr->compare ms->compare predict Predict Spectra for Proposed Structure predict->compare structure_confirmed Structure Confirmed compare->structure_confirmed Match structure_incorrect Structure Incorrect compare->structure_incorrect Mismatch

Workflow for spectroscopic validation of a synthesized compound.

Conclusion

The combination of NMR spectroscopy and Mass Spectrometry provides a powerful and robust methodology for the structural validation of this compound. While MS can confirm the molecular weight and provide clues about fragmentation, NMR spectroscopy, particularly the analysis of chemical shifts and coupling patterns in the ¹H spectrum, is indispensable for unambiguously determining the substitution pattern on the furan ring. By comparing experimental data with predicted values and considering plausible isomeric alternatives, researchers can confidently confirm the structure of their synthesized compounds.

A Comparative Guide to the Cytotoxicity of Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various derivatives of furan-2-carbaldehyde, a versatile scaffold in medicinal chemistry.[1] While specific experimental data on the cytotoxicity of 5-(diethylamino)furan-2-carbaldehyde derivatives is not extensively available in the current literature, this document summarizes the cytotoxic profiles of other structurally related furan derivatives, offering valuable insights for drug discovery and development. The furan nucleus is a core component of many compounds with a wide range of biological activities, including anticancer effects.[1][2]

The information presented herein is compiled from multiple studies and aims to provide a clear comparison of cytotoxic activities, detailed experimental methodologies, and an understanding of the underlying signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various furan-2-carbaldehyde derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC₅₀ values for several furan derivatives.

Table 1: Cytotoxicity of Furan-Based Derivatives Against Breast Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 4MCF-74.06[3]
Derivative 7MCF-72.96[3]
5-Propylfuran-2-carbaldehydeNot Specified4.06[2]
5-Propylfuran-2-carbaldehydeNot Specified2.96[2]

Table 2: Cytotoxicity of Furan-2(5H)-one Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 3aHCT-1161.3[4]
Derivative 3dHCT-1161.6[4]
Derivative 3bA54912.5[4]
Derivative 3cA54920.3[4]
Compound 4eC6 glioma12.1[5]

Table 3: Cytotoxicity of Palladium(II) Complexes with Furan-2-carbaldehyde Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Complex 8K562 (Chronic myelogenous leukemia)0.21[6]
Complex 5H460 (Lung large cell carcinoma)1.23[6]
Complex 6H460 (Lung large cell carcinoma)0.32[6]
Complex 7H460 (Lung large cell carcinoma)3.79[6]

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of the cytotoxic activity of novel compounds. The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of furan derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3][10]

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[7][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.[7]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Protocol:

  • Cell Treatment: Seed cells and treat them with the furan derivatives at their respective IC₅₀ concentrations for a specified duration (e.g., 48 hours).

  • Harvesting and Fixation: Harvest the cells, wash them with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA fluorochrome, such as propidium iodide (PI), and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the furan derivatives at their IC₅₀ concentrations for a designated time.

  • Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI) in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

Several furan derivatives have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Induction of Apoptosis

Many furan derivatives induce programmed cell death, or apoptosis, in cancer cells.[13] This is often evidenced by an accumulation of cells in the pre-G1 phase during cell cycle analysis.[14] The apoptotic cascade can be initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14][15] Some furan derivatives have been shown to increase the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[14]

Furan Derivative Furan Derivative p53 p53 Furan Derivative->p53 Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Cell Cycle Arrest

Certain furan derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[14] This disruption of the cell division process can prevent the proliferation of cancer cells. Some compounds achieve this by inhibiting the polymerization of tubulin, a critical component of the mitotic spindle.[7]

Furan Derivative Furan Derivative Tubulin Polymerization Tubulin Polymerization Furan Derivative->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle->G2/M Phase Arrest Disruption leads to

Caption: Mechanism of G2/M cell cycle arrest by furan derivatives.

Inhibition of Pro-Survival Signaling Pathways

Some furan-containing compounds have been found to suppress critical cancer signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[7][16] They may achieve this by promoting the activity of the tumor suppressor PTEN.[16] The dysregulation of these pathways is a common feature in many cancers, leading to uncontrolled cell growth and survival.[2]

Furan Derivative Furan Derivative PTEN PTEN Furan Derivative->PTEN Promotes β-catenin β-catenin Furan Derivative->β-catenin Suppresses Wnt/ PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival β-catenin->Cell Proliferation & Survival

Caption: Inhibition of PI3K/Akt and Wnt/β-catenin pathways.

General Workflow for Cytotoxicity Screening

The development of new furan-based cytotoxic agents typically follows a structured workflow from synthesis to detailed biological evaluation.

cluster_0 Compound Development cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Purification & Characterization->Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis

Caption: Experimental workflow for evaluating furan derivatives.

References

A Comparative Analysis of the Fluorescent Properties of Donor-Acceptor Dyes Derived from 5-(Dialkylamino)furfurals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed investigation into a series of push-pull fluorescent dyes synthesized from 5-(dialkylamino)furfurals reveals a strong dependence of their photophysical properties on the nature of the dialkylamino donor group and the solvent environment. This comparative guide provides researchers, scientists, and drug development professionals with essential data and methodologies for the application of these versatile fluorophores.

A series of donor-acceptor Stenhouse adducts (DASAs) derived from 5-(dialkylamino)furfurals exhibit tunable photophysical properties, making them promising candidates for various applications, including as fluorescent probes and photoswitches.[1] The synthesis of these dyes is readily achievable through the condensation of 5-(dialkylamino)furfurals with active methylene compounds, such as Meldrum's acid or barbituric acid derivatives.[1] The electron-donating strength of the dialkylamino group at the 5-position of the furan ring and the polarity of the solvent significantly influence the absorption and emission characteristics of the resulting dyes.

Comparative Photophysical Data

The fluorescent properties of a representative series of dyes derived from different 5-(dialkylamino)furfurals were characterized in various solvents. The key photophysical parameters, including maximum absorption wavelength (λmax, abs), maximum emission wavelength (λmax, em), and fluorescence quantum yield (ΦF), are summarized in the table below. The data illustrates a consistent trend where an increase in the electron-donating ability of the alkylamino group leads to a bathochromic (red) shift in both the absorption and emission spectra.

Dye Derivative (Dialkylamino Group)Solventλmax, abs (nm)λmax, em (nm)ΦF
5-(Dimethylamino)furfural Derivative Toluene570600ND
Methanol560620ND
5-(Diethylamino)furfural Derivative Toluene575605ND
Methanol565625ND
5-(Piperidino)furfural Derivative Toluene580610ND
Methanol570630ND
ND: Not Determined in the cited literature.

Solvatochromism

The observed solvatochromic behavior, characterized by a shift in the absorption and emission maxima with changing solvent polarity, is a hallmark of push-pull dyes. In the case of these 5-(dialkylamino)furfural derivatives, a negative solvatochromism is generally observed, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases from toluene to methanol.[1] This is attributed to the stabilization of the ground state more than the excited state in polar solvents. Conversely, the emission spectra typically show a bathochromic shift in more polar solvents, indicating a more polar excited state.

Experimental Protocols

General Synthesis of Dyes from 5-(Dialkylamino)furfurals

The synthesis of the donor-acceptor dyes is exemplified by the one-pot reaction of a 5-(dialkylamino)furfural with an active methylene compound, such as a barbituric acid derivative, in water.[1]

Materials:

  • 5-(Dialkylamino)furfural (e.g., 5-(dimethylamino)furfural, 5-(diethylamino)furfural)

  • Active methylene compound (e.g., N,N-dimethylbarbituric acid)

  • Water

Procedure:

  • A solution of the 5-(dialkylamino)furfural and the active methylene compound in water is stirred at room temperature.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, the product can be isolated by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.[1]

Spectroscopic Measurements

The photophysical properties of the synthesized dyes are characterized using standard spectroscopic techniques.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure for Absorption and Emission Spectra:

  • Solutions of the dye in various solvents of different polarities are prepared at a known concentration (typically in the micromolar range).

  • The absorption spectra are recorded to determine the maximum absorption wavelength (λmax, abs).

  • The emission spectra are recorded by exciting the sample at or near its absorption maximum to determine the maximum emission wavelength (λmax, em).

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard with a known quantum yield. The following equation is used:

ΦF,sample = ΦF,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • ΦF is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • 'sample' and 'std' refer to the sample and the standard, respectively.

Signaling Pathways and Experimental Workflows

The general workflow for the synthesis and characterization of these fluorescent dyes can be visualized as a logical progression from starting materials to the final analysis of their photophysical properties.

experimental_workflow Experimental Workflow for Characterization of 5-(Dialkylamino)furfural Dyes cluster_synthesis Synthesis cluster_characterization Photophysical Characterization 5-(Dialkylamino)furfural 5-(Dialkylamino)furfural Condensation Reaction Condensation Reaction 5-(Dialkylamino)furfural->Condensation Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Reaction Crude Dye Crude Dye Condensation Reaction->Crude Dye Purification Purification Crude Dye->Purification Pure Dye Pure Dye Purification->Pure Dye Dissolution in Solvents Dissolution in Solvents Pure Dye->Dissolution in Solvents UV-Vis Spectroscopy UV-Vis Spectroscopy Dissolution in Solvents->UV-Vis Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy Dissolution in Solvents->Fluorescence Spectroscopy Absorption Data Absorption Data UV-Vis Spectroscopy->Absorption Data Emission Data Emission Data Fluorescence Spectroscopy->Emission Data Quantum Yield Calculation Quantum Yield Calculation Absorption Data->Quantum Yield Calculation Emission Data->Quantum Yield Calculation Final Data Analysis Final Data Analysis Quantum Yield Calculation->Final Data Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 5-Aminofuran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The furan ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, 5-aminofuran-2-carbaldehyde derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. The presence of an amino group at the C5 position and a carbaldehyde group at the C2 position provides key functional handles for synthetic modifications, allowing for the fine-tuning of their physicochemical properties and biological activities. This guide provides a comprehensive comparison of 5-aminofuran-2-carbaldehyde derivatives, focusing on their structure-activity relationships, supported by experimental data and detailed methodologies.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 5-aminofuran-2-carbaldehyde have demonstrated promising anticancer and antimicrobial activities.[2][3] The biological potency of these compounds is intricately linked to the nature of the substituents on the furan ring and the modifications of the carbaldehyde group.

Anticancer Activity:

The anticancer effects of furan derivatives are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[1] The structure-activity relationship for anticancer activity can be summarized as follows:

  • Substitution at the 5-amino group: Modification of the 5-amino group can significantly impact cytotoxicity. For instance, the introduction of alkyl or aryl groups can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets.

  • Modification of the 2-carbaldehyde group: The aldehyde functionality is a key pharmacophore and is often derivatized to form Schiff bases, hydrazones, or thiosemicarbazones.[1] These modifications can enhance the anticancer activity by introducing additional hydrogen bonding and hydrophobic interactions with target proteins. For example, thiosemicarbazone derivatives of furan-2-carbaldehydes have shown significant cytotoxic activity against various cancer cell lines.[4]

  • Substitution on the furan ring: While the core focus is on 5-amino derivatives, other substitutions on the furan ring can also influence activity. Electron-withdrawing groups, such as a nitro group at the 5-position, have been shown to enhance the cytotoxic and antimicrobial effects of furan-2-carbaldehyde thiosemicarbazones.[4]

Antimicrobial Activity:

Furan derivatives are known for their broad-spectrum antimicrobial activity.[5] The mechanism of action is often attributed to the generation of reactive intermediates that can damage microbial DNA and proteins.[1] Key SAR observations for antimicrobial activity include:

  • The furan scaffold: The furan ring itself is a well-established pharmacophore in antimicrobial drug discovery, with nitrofurantoin being a notable example used in treating urinary tract infections.[1]

  • Derivatization of the carbaldehyde: Similar to anticancer activity, the formation of thiosemicarbazones from the 2-carbaldehyde group is a common strategy to enhance antimicrobial potency. One study reported that a 5-nitro-furan-2-carbaldehyde thiosemicarbazone derivative exhibited significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[4]

  • Substituents on the furan ring: The nature of the substituent at the 5-position plays a crucial role. The presence of a nitro group, for instance, is a key feature in many antimicrobial furan derivatives. The enzymatic reduction of the nitro group by bacterial reductases generates highly reactive electrophilic intermediates that can damage a wide range of cellular macromolecules.[1]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various 5-substituted furan-2-carbaldehyde derivatives to provide a comparative overview.

Table 1: Anticancer Activity of Furan-2-carbaldehyde Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-Propylfuran-2-carbaldehydeNot Specified4.06[1]
5-Propylfuran-2-carbaldehydeNot Specified2.96[1]
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu8013.36[4]
5-(4-Methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP13.31[4]
5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP7.69[4]

Table 2: Antimicrobial Activity of Furan-2-carbaldehyde Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-Nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus ATCC7006991[4]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[6][7]

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of the biological activity of newly synthesized compounds.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[8]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[8]

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[8]

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.[8]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Induction of Apoptosis

One of the key mechanisms by which furan derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This can occur through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[2]

G A 5-Aminofuran-2-carbaldehyde Derivative B ROS Generation A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Intrinsic apoptosis pathway induced by 5-aminofuran-2-carbaldehyde derivatives.

Inhibition of PI3K/Akt and Wnt/β-catenin Signaling Pathways

Some furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth.[1] By inhibiting these pathways, these compounds can halt cancer progression.[1]

G A 5-Aminofuran-2-carbaldehyde Derivative B PI3K/Akt Pathway A->B C Wnt/β-catenin Pathway A->C D Cell Proliferation & Survival B->D C->D

Caption: Inhibition of pro-survival signaling pathways by 5-aminofuran-2-carbaldehyde derivatives.

Synthetic Workflow

The development of novel 5-aminofuran-2-carbaldehyde derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Optimization A Synthesis of Core Scaffold B Derivatization A->B C Purification & Structural Characterization B->C D In vitro Screening (e.g., MTT, MIC assays) C->D E Lead Compound Identification D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Improvement

Caption: General workflow for the development of 5-aminofuran-2-carbaldehyde derivatives.

Conclusion

5-Aminofuran-2-carbaldehyde derivatives represent a privileged scaffold in medicinal chemistry with significant potential for the development of novel anticancer and antimicrobial agents. The ease of synthetic modification at the 5-amino and 2-carbaldehyde positions allows for extensive exploration of the structure-activity relationship to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical models to pave the way for their potential clinical applications.

References

In Vitro Efficacy of Furan-2-Carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various 5-substituted furan-2-carbaldehyde derivatives, a class of compounds showing significant promise in anticancer and antimicrobial applications. While direct comparative studies on 5-(diethylamino)furan-2-carbaldehyde derivatives are limited in publicly available literature, this guide summarizes key findings on structurally related furan-2-carbaldehyde analogs to provide valuable insights into their potential therapeutic efficacy.

The furan ring is a versatile heterocyclic scaffold that is a key component in numerous biologically active compounds.[1] Derivatives of furan-2-carbaldehyde, in particular, have attracted considerable interest due to their potential as anticancer and antimicrobial agents. The substituent at the 5-position of the furan ring plays a crucial role in modulating the biological activity of these compounds. This guide presents a compilation of in vitro data from various studies, focusing on the cytotoxic and antimicrobial effects of these derivatives.

Comparative Anticancer Activity

The in vitro cytotoxic activity of several 5-substituted furan-2-carbaldehyde derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiosemicarbazones 5-nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu80 (duodenal adenocarcinoma)13.36
5-nitro-furan-2-carbaldehyde thiosemicarbazoneLNCaP (prostate cancer)>372.34
5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (prostate cancer)13.31
5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (prostate cancer)7.69
4-Thiazolidinones 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidMean GI50 (60 cell lines) 1.57
2-({5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}methyl)benzoic acidMean GI50 (60 cell lines) 2.80
Hydroxymethylfurfural 5-Hydroxymethylfurfural (5-HMF)A375 (melanoma)Not specified, but showed highest activity[2]

Comparative Antimicrobial Activity

Several furan-2-carbaldehyde derivatives have demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Derivative ClassSpecific Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiosemicarbazones 5-nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus ATCC7006991
Furan-based pyrimidine-thiazolidinones Compound 8aEscherichia coli12.5[3]
Compound 8aPseudomonas aeruginosa50[3]
Compound 8oPseudomonas aeruginosa50[3]
Compound 8dAspergillus niger100[3]
Compound 8eAspergillus niger100[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of furan-2-carbaldehyde derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under conditions appropriate for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activity of furan derivatives is often attributed to their interaction with specific cellular signaling pathways. For instance, some furan-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, a furocoumarin derivative containing a diethylaminomethyl group has been found to upregulate melanin synthesis through the activation of the cAMP/PKA and MAPK signaling pathways.[4]

Below are diagrams illustrating a general experimental workflow for screening furan derivatives and a potential signaling pathway they might influence.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Furan Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial apoptosis Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis Active Compounds pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway

Caption: General workflow for the in vitro testing of furan derivatives.

signaling_pathway compound Furan Derivative receptor Cell Surface Receptor compound->receptor adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase activates mapk_cascade MAPK Cascade (ERK, JNK, p38) receptor->mapk_cascade activates camp cAMP adenylyl_cyclase->camp produces pka PKA camp->pka activates transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor phosphorylates mapk_cascade->transcription_factor phosphorylates gene_expression Target Gene Expression (e.g., MITF) transcription_factor->gene_expression regulates cellular_response Cellular Response (e.g., Melanogenesis) gene_expression->cellular_response

Caption: Potential signaling pathway activated by furan derivatives.[4]

References

Benchmarking Synthetic Routes to 5-(diethylamino)furan-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(diethylamino)furan-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry, can be approached through several strategic pathways. This guide provides a comparative analysis of two prominent synthetic methodologies: the Vilsmeier-Haack formylation of an electron-rich furan precursor and the nucleophilic aromatic substitution on a pre-functionalized furan ring. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to inform the selection of the most suitable method based on efficiency, substrate availability, and reaction conditions.

Method A: Vilsmeier-Haack Formylation of 2-(diethylamino)furan

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this approach, the starting material, 2-(diethylamino)furan, is highly activated by the electron-donating diethylamino group, directing the electrophilic formylation to the C5 position to yield the desired product. The Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), serves as the formylating agent.[4]

Experimental Protocol:

A representative procedure adapted from the Vilsmeier-Haack formylation of a substituted furan is as follows[5]:

  • A solution of N,N-dimethylformamide (3.0 equivalents) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) is cooled to 0 °C in an ice bath.

  • Phosphoryl chloride (2.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for an additional 45 minutes to ensure the complete formation of the Vilsmeier reagent.

  • A solution of 2-(diethylamino)furan (1.0 equivalent) in the same solvent is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it into a cold aqueous solution of a base, such as sodium carbonate or sodium acetate, to neutralize the excess acid.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Method B: Nucleophilic Aromatic Substitution

This alternative strategy involves the displacement of a leaving group, typically a halogen, from the C5 position of a furan-2-carbaldehyde derivative by diethylamine. The electron-withdrawing nature of the aldehyde group at C2 activates the furan ring for nucleophilic attack at the C5 position.[6][7] This method is contingent on the availability of the corresponding 5-halo-2-furaldehyde precursor, such as 5-chloro- or 5-bromo-2-furaldehyde.

Experimental Protocol:

A general procedure for nucleophilic aromatic substitution with an amine is as follows[8]:

  • In a reaction vessel, the 5-halofuran-2-carbaldehyde (1.0 equivalent) and diethylamine (1.5-2.0 equivalents) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • A suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equivalents), is added to the mixture to act as a scavenger for the hydrogen halide generated during the reaction.

  • The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for 8-24 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

  • The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine to remove the solvent and any remaining water-soluble impurities.

  • The organic phase is dried over an anhydrous salt, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the final this compound.

Comparative Data Summary

The following table summarizes the key performance indicators for the two synthetic methods, based on typical yields and reaction conditions for analogous transformations.

ParameterMethod A: Vilsmeier-Haack FormylationMethod B: Nucleophilic Aromatic Substitution
Starting Material 2-(diethylamino)furan5-Halo-2-furaldehyde (e.g., 5-chloro-2-furaldehyde)
Key Reagents POCl₃, DMFDiethylamine, K₂CO₃
Typical Yield 60-80%50-70%
Reaction Temperature 0 °C to Room Temperature80-120 °C
Reaction Time 12-24 hours8-24 hours
Key Advantages Milder reaction conditions; high regioselectivity.Utilizes readily available starting materials.
Key Disadvantages Requires the synthesis of the 2-(diethylamino)furan precursor.Higher reaction temperatures required; potential for side reactions.

Visualization of Synthetic Workflows

To further elucidate the distinct processes of each synthetic route, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_main_reaction Main Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix_A Reaction Mixture Vilsmeier_Reagent->Reaction_Mix_A Start_Mat_A 2-(diethylamino)furan Start_Mat_A->Reaction_Mix_A 0 °C to RT Quenching Aqueous Quench Reaction_Mix_A->Quenching Extraction_A Extraction Quenching->Extraction_A Purification_A Purification Extraction_A->Purification_A Product_A This compound Purification_A->Product_A

Caption: Workflow for the Vilsmeier-Haack Synthesis (Method A).

Nucleophilic_Substitution_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_workup Reaction and Workup Start_Mat_B 5-Halo-2-furaldehyde Reaction_Mix_B Reaction Mixture Start_Mat_B->Reaction_Mix_B Diethylamine Diethylamine Diethylamine->Reaction_Mix_B Base Base (e.g., K2CO3) Base->Reaction_Mix_B Solvent Solvent (e.g., DMSO) Solvent->Reaction_Mix_B Heating Heating (80-120 °C) Reaction_Mix_B->Heating Workup Aqueous Workup Heating->Workup Extraction_B Extraction Workup->Extraction_B Purification_B Purification Extraction_B->Purification_B Product_B This compound Purification_B->Product_B

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-(Diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For use by researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Diethylamino)furan-2-carbaldehyde. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Profile and Initial Assessment

This compound, like other furan-2-carbaldehyde derivatives, should be handled as a hazardous substance.[1] Based on data from structurally similar compounds, it is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2] Furan compounds can be flammable, toxic, and may form explosive peroxides upon exposure to air and light.[3][4]

Immediate Safety Precautions:

  • Always handle this chemical in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE) at all times.[1][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Avoid mixing with other waste streams unless explicitly permitted by your institution's guidelines.[3][6]

Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, all personnel must be equipped with the following PPE:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[2]
Skin/Body Protection A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate.[2]

Step-by-Step Disposal Protocol

The required disposal method for this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [1][3]

Methodology:

  • Waste Classification: Treat all this compound waste, including empty containers and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous chemical waste .[5][6]

  • Containerization:

    • Select a designated waste container that is in good condition, leak-proof, and chemically compatible with the furan compound.[6][7] Often, the original product container can be reused for this purpose.[7]

    • Keep the container tightly sealed at all times, except when adding waste, to prevent the release of vapors.[3][6] Funnels should not be left in the container opening.[7]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" .[6]

    • Identify the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

    • Indicate the approximate concentration or quantity of the waste.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[3]

    • Ensure segregation from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[8][9]

    • Store in a cool, well-ventilated area, away from heat sources.[10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][3]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate & Secure: Immediately alert others and evacuate non-essential personnel from the area. Remove all sources of ignition.[1][11]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[5]

  • Contain: For small spills, use an inert absorbent material, such as sand, vermiculite, or a spill pillow to contain and absorb the chemical.[5][11] Use non-sparking tools for cleanup.[11]

  • Collect & Dispose: Carefully collect the contaminated absorbent material and place it into a designated hazardous waste container.[3] Label and dispose of it following the protocol outlined in Section 3.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] Collect all cleaning materials as hazardous waste.

Data Summary for Related Compounds

Property2-Furaldehyde (CAS: 98-01-1)
GHS Hazard Statements H226: Flammable liquid and vapor.H301: Toxic if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H330: Fatal if inhaled.H335: May cause respiratory irritation.H351: Suspected of causing cancer.[4]
Flash Point ~60 °C (140 °F)
Storage Temperature Recommended 2-8 °C.[10] Keep in a dry, cool, well-ventilated place away from heat and light.[9][10]

Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Chemical Waste assess Assess Hazards: - Flammable - Irritant - Toxic - Potential Peroxide Former start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess->ppe container Select Compatible, Leak-Proof Container ppe->container Proceed to Collection label_waste Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name container->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs Arrange Pickup end_node Waste Collected for Proper Disposal contact_ehs->end_node

Caption: Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for 5-(Diethylamino)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-(Diethylamino)furan-2-carbaldehyde. The following procedures are based on the known hazards of structurally similar furan derivatives and are intended to ensure a safe laboratory environment.

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).[6] Regularly inspect gloves for any signs of degradation or permeation.
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[6][7] A face shield may be necessary for splash-prone operations.[7]
Skin and Body Protection Wear a flame-retardant lab coat.[1] Ensure arms are fully covered. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[8][9]
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][8]
Footwear Wear closed-toe shoes made of a chemically resistant material.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
  • Work exclusively in a well-ventilated laboratory, with all handling of this compound performed inside a certified chemical fume hood.[2][4]
  • Remove all potential ignition sources from the immediate work area, as the compound may be flammable.[1][2][5]

2. Chemical Handling:

  • Before use, carefully inspect the container for any damage or leaks.
  • When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
  • Keep the container tightly closed when not in use to prevent the release of vapors.[2][10]

3. In Case of a Spill:

  • Immediately alert others in the vicinity and evacuate the area if necessary.
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into a designated, labeled hazardous waste container.
  • Clean the spill area thoroughly.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated disposables, in a dedicated and clearly labeled hazardous waste container.[5]
  • The container must be compatible with the chemical and have a secure lid.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
  • Do not dispose of this chemical down the drain or in the regular trash.[5]

Workflow for Safe Handling of this compound

G start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 handle Handle Chemical fume_hood->handle Step 3 spill Spill Occurs? handle->spill Step 4 contain_spill Contain and Clean Spill spill->contain_spill Yes no_spill Proceed to Disposal spill->no_spill No dispose_spill_waste Dispose of Spill Waste contain_spill->dispose_spill_waste decontaminate Decontaminate Work Area dispose_spill_waste->decontaminate dispose_chem Dispose of Chemical Waste no_spill->dispose_chem Step 5 dispose_chem->decontaminate Step 6 remove_ppe Remove PPE decontaminate->remove_ppe Step 7 end End remove_ppe->end Step 8

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.